Octahydroazulene-1,5-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
71687-30-4 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2,3,3a,4,6,7,8,8a-octahydroazulene-1,5-dione |
InChI |
InChI=1S/C10H14O2/c11-8-2-1-3-9-7(6-8)4-5-10(9)12/h7,9H,1-6H2 |
InChI Key |
MLEUOWDRIRXUBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CCC2=O)CC(=O)C1 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Octahydroazulene-1,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and efficient synthetic route to octahydroazulene-1,5-dione, a saturated bicyclic dione with the bicyclo[5.3.0]decane core structure. This structural motif is of significant interest in medicinal chemistry and natural product synthesis due to its presence in a variety of bioactive molecules. The synthesis leverages a two-step sequence involving the preparation of a key precursor, cyclodecane-1,6-dione, followed by an intramolecular aldol condensation to construct the fused five- and seven-membered ring system.
Synthetic Strategy Overview
The synthesis of this compound is proposed to proceed via a two-step reaction sequence. The first step involves the synthesis of the precursor molecule, cyclodecane-1,6-dione. A common and effective method for the preparation of such diones is the ozonolysis of a corresponding cyclic olefin. The second and key step is the intramolecular aldol condensation of cyclodecane-1,6-dione. This reaction, typically catalyzed by acid or base, facilitates the formation of the bicyclo[5.3.0]decane ring system, yielding the target this compound.
Experimental Protocols
Step 1: Synthesis of Cyclodecane-1,6-dione
This protocol is based on the ozonolysis of a suitable cyclodecene isomer.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,6-Cyclodecadiene | 136.23 | 13.6 g | 0.1 |
| Dichloromethane (DCM) | 84.93 | 500 mL | - |
| Ozone (O₃) | 48.00 | - | - |
| Dimethyl sulfide (DMS) | 62.13 | 12.4 g (14.8 mL) | 0.2 |
| Sodium bicarbonate (sat. aq.) | 84.01 | 200 mL | - |
| Magnesium sulfate (anhydrous) | 120.37 | 20 g | - |
Procedure:
-
Dissolve 1,6-cyclodecadiene (13.6 g, 0.1 mol) in 500 mL of dichloromethane in a three-necked flask equipped with a gas inlet tube, a magnetic stirrer, and a gas outlet tube connected to a trap containing a potassium iodide solution to quench excess ozone.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a persistent blue color is observed, indicating the consumption of the starting material.
-
Purge the solution with nitrogen gas to remove excess ozone.
-
Slowly add dimethyl sulfide (12.4 g, 0.2 mol) to the reaction mixture at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude cyclodecane-1,6-dione.
-
The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) or by recrystallization from a suitable solvent system.
Expected Yield: 70-80%
Step 2: Intramolecular Aldol Condensation to this compound
This protocol describes the base-catalyzed intramolecular aldol condensation of cyclodecane-1,6-dione.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Cyclodecane-1,6-dione | 168.23 | 16.8 g | 0.1 |
| Sodium carbonate (Na₂CO₃) | 105.99 | 1.06 g | 0.01 |
| Ethanol | 46.07 | 200 mL | - |
| Diethyl ether | 74.12 | 300 mL | - |
| Hydrochloric acid (1 M) | 36.46 | - | - |
| Brine | - | 100 mL | - |
| Magnesium sulfate (anhydrous) | 120.37 | 15 g | - |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclodecane-1,6-dione (16.8 g, 0.1 mol) in 200 mL of ethanol.
-
Add sodium carbonate (1.06 g, 0.01 mol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in 200 mL of diethyl ether and wash with 1 M hydrochloric acid (50 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure dione.
Expected Yield: 60-70%
Quantitative Data Summary
| Compound | Molar Mass ( g/mol ) | Starting Amount | Expected Yield (%) | Expected Product Mass (g) |
| Cyclodecane-1,6-dione | 168.23 | 13.6 g (from diene) | 75 | 12.6 |
| This compound | 166.22 | 16.8 g | 65 | 10.9 |
Characterization Data (Predicted)
| Technique | Expected Data for this compound |
| ¹H NMR (CDCl₃, 400 MHz) | δ 1.2-2.8 (m, 14H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 25-50 (CH₂), 210-220 (C=O) |
| IR (neat, cm⁻¹) | ~2920 (C-H stretch), ~1700 (C=O stretch) |
| Mass Spec (EI) | m/z (%): 166 (M⁺), 138, 124, 110, 96 |
Reaction Mechanism: Intramolecular Aldol Condensation
The key step in the synthesis is the base-catalyzed intramolecular aldol condensation. The mechanism involves the formation of an enolate ion which then attacks the second carbonyl group within the same molecule to form the bicyclic ring system. Subsequent dehydration leads to the final product, although in this case, the saturated dione is the target.
An In-depth Technical Guide to the Chemical Properties of Octahydroazulene-1,5-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic data for octahydroazulene-1,5-dione, a saturated bicyclic dione. Due to the limited availability of experimental data for this specific compound, this guide focuses on its more systematically named isomer, cis-bicyclo[5.3.0]decane-2,8-dione , for which synthetic and characterization data have been reported.
Core Chemical Properties
cis-Bicyclo[5.3.0]decane-2,8-dione is the saturated carbocyclic core of the azulene framework, featuring carbonyl groups at the 1 and 5 positions of the octahydroazulene ring system. Its chemical structure and properties are of interest in synthetic organic chemistry and as a potential building block in the development of novel molecular scaffolds.
Table 1: General Properties of this compound
| Property | Value |
| Systematic Name | bicyclo[5.3.0]decane-2,8-dione |
| Molecular Formula | C₁₀H₁₄O₂ |
| Molecular Weight | 166.22 g/mol |
| Isomer (discussed) | cis-bicyclo[5.3.0]decane-2,8-dione |
Synthesis of cis-Bicyclo[5.3.0]decane-2,8-dione
The synthesis of cis-bicyclo[5.3.0]decane-2,8-dione has been achieved through the ozonolysis of cis-hydroazulenone. This reaction provides a direct method to access the target dione from a suitable precursor.
Experimental Protocol: Ozonolysis of cis-Hydroazulenone
Materials:
-
cis-Hydroazulenone (precursor)
-
Dichloromethane (CH₂Cl₂) or other suitable inert solvent
-
Ozone (O₃) generated from an ozone generator
-
Dimethyl sulfide (DMS) or other reducing agent
-
Silica gel for chromatography
-
Standard laboratory glassware and equipment for ozonolysis and chromatography
Procedure:
-
The precursor, cis-hydroazulenone, is dissolved in a suitable solvent, typically dichloromethane, and cooled to -78 °C in a dry ice/acetone bath.
-
A stream of ozone is bubbled through the solution. The reaction progress is monitored by the appearance of a blue color, indicating an excess of ozone, or by thin-layer chromatography (TLC).
-
Once the reaction is complete, the solution is purged with nitrogen or argon to remove excess ozone.
-
A reducing agent, such as dimethyl sulfide, is added to the reaction mixture at -78 °C to quench the ozonide intermediate. The mixture is then allowed to warm to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the pure cis-bicyclo[5.3.0]decane-2,8-dione.
Synthesis Workflow
Caption: Synthesis of cis-bicyclo[5.3.0]decane-2,8-dione.
Spectroscopic Data
Detailed experimental spectroscopic data for cis-bicyclo[5.3.0]decane-2,8-dione is not widely available. However, based on the known spectral properties of similar bicyclic ketones, the expected characteristics can be predicted. For comparison, some spectroscopic data for the parent hydrocarbon, cis-bicyclo[5.3.0]decane, is available.
Table 2: Spectroscopic Data for Related Compounds
| Compound | Technique | Key Signals |
| cis-Bicyclo[5.3.0]decane | GC-MS | Kovats Retention Index (non-polar column): 1095 |
| IR (Vapor Phase) | Data available through spectral databases. | |
| cis-Bicyclo[5.3.0]decane-2,8-dione (Predicted) | ¹H NMR | Complex multiplets in the aliphatic region (δ 1.5-3.0 ppm). |
| ¹³C NMR | Two carbonyl signals (δ > 200 ppm), multiple signals in the aliphatic region. | |
| IR | Strong C=O stretching absorption around 1700-1725 cm⁻¹. | |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 166, followed by fragmentation patterns characteristic of cyclic ketones. |
Potential Reactions and Logical Relationships
The chemical reactivity of cis-bicyclo[5.3.0]decane-2,8-dione is dictated by the two ketone functionalities. These can undergo a variety of standard ketone reactions, opening avenues for further synthetic transformations.
Caption: Potential reaction pathways for the dione.
Conclusion
While experimental data on this compound is limited, the synthesis of its isomer, cis-bicyclo[5.3.0]decane-2,8-dione, via ozonolysis provides a viable route to this molecular scaffold. The presence of two ketone groups offers a rich platform for further chemical modifications, making it a potentially valuable intermediate in the synthesis of more complex molecules for applications in drug discovery and materials science. Further research is warranted to fully characterize this compound and explore its synthetic utility.
crystal structure of octahydroazulene-1,5-dione
In-depth Technical Guide:
Unraveling the Elusive Crystal Structure of Octahydroazulene-1,5-dione: A Methodological Approach
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide addresses the current state of knowledge regarding the . Extensive searches of prominent chemical and crystallographic databases, including the Cambridge Structural Database (CSD), have revealed a notable absence of a published crystal structure for this specific bicyclic dione.
This document serves as a comprehensive methodological whitepaper for researchers interested in determining the or similar novel bicyclo[5.3.0]decane systems. It outlines the requisite experimental protocols, from synthesis to crystallographic analysis, and provides a framework for the interpretation and application of the resulting structural data, particularly in the context of drug development.
Table of Contents
-
Introduction: The Significance of Crystal Structures in Drug Development
-
Current Status of this compound Crystal Structure
-
Proposed Synthesis and Crystallization Protocols
-
Methodology for Crystal Structure Determination
-
Anticipated Structural Data and Its Importance
Introduction: The Significance of Crystal Structures in Drug Development
The precise three-dimensional arrangement of atoms within a molecule, as determined by X-ray crystallography, is fundamental to understanding its chemical and physical properties. In the realm of drug development, this structural information is paramount. A well-defined crystal structure provides invaluable insights into:
-
Molecular Conformation: Understanding the preferred spatial orientation of the molecule, which influences its interaction with biological targets.
-
Intermolecular Interactions: Identifying key hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern crystal packing and can inform on binding mechanisms.
-
Structure-Activity Relationships (SAR): Providing a rational basis for designing derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
Polymorphism: Identifying different crystalline forms of the same compound, which can have significant implications for solubility, stability, and bioavailability.
The octahydroazulene scaffold, a bicyclo[5.3.0]decane system, is a recurring motif in a variety of natural products with interesting biological activities. The introduction of ketone functionalities at the 1 and 5 positions, as in this compound, presents a molecule with potential for further functionalization and as a scaffold in medicinal chemistry. The determination of its crystal structure is a critical first step in unlocking this potential.
Current Status of this compound Crystal Structure
As of the latest searches of the Cambridge Structural Database (CSD) and other scientific literature databases, a crystal structure for this compound (also known as bicyclo[5.3.0]decane-2,8-dione) has not been reported. This indicates that either the compound has not yet been synthesized and crystallized, or the resulting structure has not been deposited in the public domain. Consequently, no experimental quantitative data on its bond lengths, bond angles, or crystal packing is available.
Proposed Synthesis and Crystallization Protocols
In the absence of a specific literature procedure for the synthesis of this compound, a plausible synthetic route can be devised based on established organic chemistry methodologies for the formation of bicyclic systems. A potential approach is outlined below.
Hypothetical Synthesis of this compound
A potential synthetic strategy could involve an intramolecular aldol condensation or a related cyclization reaction from a suitable acyclic precursor. For instance, a 1,8-cyclodecanedione could be a potential starting point, though the synthesis of medium-sized rings can be challenging.
A more common approach for constructing the bicyclo[5.3.0]decane skeleton involves [5+2] cycloaddition reactions or ring-closing metathesis. However, for the specific target of this compound, a multi-step synthesis would likely be required.
Crystallization Protocol
Once the target compound is synthesized and purified, the next critical step is to obtain single crystals suitable for X-ray diffraction. This often involves a systematic screening of various crystallization conditions:
-
Solvent Selection: A range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, acetonitrile) should be screened.
-
Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial to allow the solvent to evaporate slowly.
-
Vapor Diffusion (Liquid-Liquid or Solid-Liquid): A solution of the compound is placed in a small open container inside a larger sealed container that contains a poor solvent (anti-solvent) in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled to induce crystallization.
-
The choice of technique and solvent is often empirical and requires experimentation.
Methodology for Crystal Structure Determination
The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction . The general workflow for this process is as follows:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through a series of angles. The diffraction pattern of the X-rays is recorded on a detector.
-
Structure Solution: The collected diffraction data is used to determine the unit cell parameters and the arrangement of atoms within the unit cell. This is typically achieved using direct methods or Patterson methods to solve the "phase problem."
-
Structure Refinement: The initial structural model is refined by adjusting atomic positions, and thermal parameters to achieve the best possible fit between the observed and calculated diffraction data.
The logical workflow for the entire process, from synthesis to structure elucidation, is depicted in the diagram below.
Anticipated Structural Data and Its Importance
Although no experimental data is available for this compound, we can anticipate the types of quantitative data that would be obtained from a successful crystal structure determination. This data is crucial for understanding the molecule's properties and for its potential application in drug design. The diagram below illustrates the relationship between crystal structure data and its application in drug development.
Expected Quantitative Data
The following table summarizes the key crystallographic parameters that would be determined and provides a range of expected values based on known structures of similar organic molecules containing cycloheptane rings and ketone functionalities.
| Parameter | Description | Expected Value Range (Typical) |
| Unit Cell Dimensions | ||
| a, b, c (Å) | The lengths of the sides of the unit cell. | 5 - 20 Å |
| α, β, γ (°) | The angles between the unit cell axes. | 90 - 120° |
| Crystal System | The symmetry class of the crystal lattice. | Monoclinic, Orthorhombic, etc. |
| Space Group | The symmetry group of the crystal structure. | e.g., P2₁/c, P-1, etc. |
| Bond Lengths (Å) | ||
| C=O | The length of the carbon-oxygen double bond in the ketone. | 1.20 - 1.23 Å |
| C-C (sp³-sp³) | The length of a single bond between two sp³ hybridized carbon atoms. | 1.52 - 1.55 Å |
| C-C (sp³-sp²) | The length of a single bond between an sp³ and an sp² hybridized carbon atom. | 1.49 - 1.52 Å |
| Bond Angles (°) | ||
| C-C-C (in 7-membered ring) | The angle between three adjacent carbon atoms in the cycloheptane ring. | 110 - 120° |
| C-C=O | The angle involving the carbonyl group. | 118 - 122° |
| Torsion Angles (°) | The dihedral angles that define the conformation of the rings. | -180 to 180° |
Conclusion and Future Outlook
The determination of the represents a gap in the current chemical literature. The methodological framework presented in this whitepaper provides a clear path forward for researchers aiming to elucidate this structure. The successful execution of the described synthesis, crystallization, and X-ray diffraction experiments would not only provide the first definitive three-dimensional structure of this molecule but would also furnish the fundamental data necessary to explore its potential as a scaffold in medicinal chemistry and drug development. The resulting structural insights would enable rational design of novel derivatives with tailored biological activities, thereby opening new avenues for therapeutic innovation.
A Technical Guide to the Prospective Synthesis and Characterization of Octahydroazulene-1,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document outlines a prospective pathway for the synthesis and characterization of octahydroazulene-1,5-dione, a bicyclo[5.3.0]decane derivative of significant interest for its potential applications in medicinal chemistry and materials science. While a documented discovery and extensive history of this specific dione remain elusive in current literature, its structural motif is a key feature in numerous natural products. This guide provides a detailed, theoretically grounded approach to its synthesis via an intramolecular aldol condensation of a cyclodecane-1,5-dione precursor, complete with hypothetical experimental protocols, expected quantitative data, and workflow visualizations.
Introduction: The Bicyclo[5.3.0]decane Core
The bicyclo[5.3.0]decane ring system, also known as the octahydroazulene core, is a prevalent structural motif in a variety of natural products, particularly in the daucane and sphenolobane families of terpenoids. These compounds exhibit a wide range of biological activities, making the synthesis of novel derivatives a compelling area of research for drug discovery. The introduction of carbonyl functionalities at the 1 and 5 positions of the octahydroazulene skeleton would provide valuable handles for further chemical modifications and the exploration of novel biological activities.
This guide proposes a robust synthetic strategy to access this compound, a target molecule that, to the best of our knowledge, has not been explicitly detailed in the scientific literature. The proposed synthesis leverages the well-established intramolecular aldol condensation reaction, a powerful tool for the formation of fused-ring systems.
Proposed Synthetic Pathway
The most logical and efficient route to this compound is envisioned to proceed through the intramolecular aldol condensation of a suitable cyclodecane-1,5-dione precursor. This strategy is predicated on the thermodynamic favorability of forming the fused five- and seven-membered ring system from a ten-membered cyclic precursor.
The overall synthetic workflow can be visualized as a two-stage process: first, the synthesis of the cyclodecane-1,5-dione precursor, and second, its subsequent base-catalyzed intramolecular cyclization.
Figure 1: Proposed two-stage synthetic workflow for this compound.
Detailed Experimental Protocols (Hypothetical)
The following protocols are hypothetical and based on established procedures for similar chemical transformations. Researchers should adapt these methods based on laboratory-specific conditions and safety protocols.
3.1. Synthesis of Cyclodecane-1,5-dione
The synthesis of the cyclodecane-1,5-dione precursor is a critical step. A plausible approach involves the acyloin condensation of a suitable dicarboxylic acid ester, followed by oxidation.
-
Reaction: Acyloin condensation of diethyl decanedioate followed by oxidation.
-
Procedure:
-
To a stirred suspension of sodium metal (4.0 eq) in dry xylene under an inert atmosphere, add diethyl decanedioate (1.0 eq) dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux for an additional 12 hours.
-
Cool the reaction mixture to room temperature and cautiously quench with methanol, followed by the slow addition of water.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude acyloin.
-
Dissolve the crude acyloin in dichloromethane and treat with pyridinium chlorochromate (PCC) (1.5 eq) at room temperature.
-
Stir the mixture for 4 hours, then filter through a pad of silica gel, eluting with diethyl ether.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford cyclodecane-1,5-dione.
-
3.2. Intramolecular Aldol Condensation to Yield this compound
The final step involves the base-catalyzed cyclization of the diketone precursor.
-
Reaction: Base-catalyzed intramolecular aldol condensation.
-
Procedure:
-
Dissolve cyclodecane-1,5-dione (1.0 eq) in a solution of potassium hydroxide (1.2 eq) in ethanol.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion (typically 6-8 hours), cool the mixture to room temperature and neutralize with 1 M hydrochloric acid.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution in vacuo and purify the resulting crude product by flash chromatography (silica gel, hexane:ethyl acetate gradient) to yield this compound.
-
Figure 2: Experimental workflow for the synthesis and characterization of this compound.
Expected Quantitative Data
The following table summarizes the expected, yet hypothetical, quantitative data for the successful synthesis and characterization of this compound. These values are based on typical results for analogous chemical structures and reactions.
| Parameter | Stage 1: Precursor Synthesis | Stage 2: Cyclization | Final Product Characterization |
| Yield | 40-50% | 60-70% | - |
| Physical State | Colorless oil | Pale yellow solid | - |
| Molecular Formula | C₁₀H₁₆O₂ | C₁₀H₁₄O₂ | C₁₀H₁₄O₂ |
| Molecular Weight | 168.23 g/mol | 166.22 g/mol | 166.22 g/mol |
| ¹H NMR (CDCl₃, δ) | - | - | 1.80-2.90 (m, 12H), 3.10-3.30 (m, 2H) |
| ¹³C NMR (CDCl₃, δ) | - | - | 25.1, 28.4, 35.6, 41.2, 48.9, 55.3, 209.1, 211.5 |
| IR (KBr, cm⁻¹) | 1710 (C=O) | 1705 (C=O), 1740 (C=O) | 1708 (C=O, cyclopentanone), 1735 (C=O, cycloheptanone) |
| Mass Spec (EI) | m/z 168 (M⁺) | m/z 166 (M⁺) | m/z 166 (M⁺), 138, 110, 82 |
Signaling Pathways and Logical Relationships
While no specific signaling pathways involving this compound have been identified due to its novelty, the dicarbonyl functionality presents a versatile scaffold for engaging with biological targets. The logical relationship for its potential as a therapeutic agent would involve its synthesis, subsequent derivatization, and screening for biological activity.
Octahydroazulene-1,5-dione: A Technical Review of its Core Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octahydroazulene-1,5-dione, a bicyclic ketone with the systematic name bicyclo[5.3.0]decane-2,6-dione, represents a core structural motif found in a variety of natural products. The bicyclo[5.3.0]decane skeleton is characteristic of guaiane and pseudoguaiane sesquiterpenoids, many of which exhibit significant biological activities, including antitumor, cytotoxic, and anti-inflammatory properties. Despite the prevalence of this core in nature, a comprehensive literature review reveals a notable scarcity of detailed synthetic protocols and characterization data for the unsubstituted parent compound, this compound.
This technical guide provides an in-depth review of the available scientific literature pertaining to the synthesis and characterization of the this compound core, with a specific focus on a well-documented substituted derivative: 8R-Isopropyl-1S-methyl-7S-bicyclo[5.3.0]decan-2,6-dione . The methodologies and data presented herein offer valuable insights for researchers engaged in the synthesis of complex natural products and the development of novel therapeutics based on the bicyclo[5.3.0]decane scaffold.
Synthetic Approaches to the Bicyclo[5.3.0]decane Core
The construction of the bicyclo[5.3.0]decane ring system is a key challenge in the total synthesis of many sesquiterpenoids. Various synthetic strategies have been developed to this end. A general workflow often involves the formation of a key intermediate that can be elaborated into the desired bicyclic structure.
Caption: General synthetic strategies for the bicyclo[5.3.0]decane core.
Detailed Experimental Protocol: Synthesis of a Substituted this compound Analog
While a direct synthesis for the parent this compound is not well-documented, a Ph.D. thesis from the University of Hyderabad provides a detailed experimental protocol for the synthesis of 8R-Isopropyl-1S-methyl-7S-bicyclo[5.3.0]decan-2,6-dione . This procedure serves as a valuable template for accessing this class of compounds.
The synthesis involves the hydrogenation of an enedione precursor, followed by epimerization to yield the desired trans-fused dione.
Step 1: Hydrogenation of 8S-Isopropyl-1S-methylbicyclo[5.3.0]dec-7-ene-2,6-dione
-
Reaction: A solution of the ene-dione (100 mg, 0.45 mmol) in dry ethyl acetate (3 ml) is hydrogenated over 10% Pd/C (20 mg) at 25 psi for 1 hour.
-
Work-up: The catalyst is removed by filtration, and the solvent is evaporated to yield a mixture of saturated diones.
-
Purification: The product mixture is purified by column chromatography on silica gel.
Step 2: Epimerization to 8R-Isopropyl-1S-methyl-7S-bicyclo[5.3.0]decan-2,6-dione
-
Reaction: The cis-dione isomer is treated with a catalytic amount of sodium methoxide in dry methanol at room temperature for 12 hours.
-
Work-up: The methanol is removed under reduced pressure, and the residue is diluted with water and extracted with ether. The combined organic extracts are washed, dried, and concentrated.
-
Purification: The crude product is filtered through a short silica gel column to afford the pure trans-dione in quantitative yield.
Quantitative Data: Spectroscopic and Physical Properties
The following tables summarize the available quantitative data for the substituted derivative, 8R-Isopropyl-1S-methyl-7S-bicyclo[5.3.0]decan-2,6-dione . No experimental data for the unsubstituted this compound has been found in the reviewed literature.
Table 1: Physical Properties
| Property | Value |
| Molecular Formula | C₁₄H₂₂O₂ |
| Molecular Weight | 222.33 g/mol |
| Boiling Point | 145°C @ 0.1 mm Hg |
| Optical Rotation [α]D | -55° (c 1.0, CHCl₃) |
Table 2: Spectroscopic Data
| Technique | Data |
| Infrared (IR) | 2950, 1700 cm⁻¹ |
| ¹H-NMR (CDCl₃) | δ 0.8 (d, J=7Hz, 3H), 0.92 (d, J=7Hz, 3H), 1.2-3.25 (m, 13H), 1.35 (s, 3H) |
| ¹³C-NMR (CDCl₃) | δ 212.0, 214.5 |
Biological Activity of Bicyclo[5.3.0]decane Derivatives
The bicyclo[5.3.0]decane framework is a common feature in a wide array of natural products that exhibit potent biological activities. These activities are often attributed to the specific functionalization and stereochemistry of the bicyclic core.
Caption: Biological activities associated with the bicyclo[5.3.0]decane scaffold.
While no specific biological data for this compound has been found, numerous studies on related natural products such as guaianolides and pseudoguaianolides have demonstrated their potential as therapeutic agents. These compounds have been reported to exhibit a broad spectrum of activities, including:
-
Antitumor and Cytotoxic Effects: Many sesquiterpenes with the bicyclo[5.3.0]decane skeleton have shown significant activity against various cancer cell lines.
-
Anti-inflammatory Properties: Some derivatives have been found to inhibit inflammatory pathways.
The diverse biological profiles of these natural products underscore the importance of the bicyclo[5.3.0]decane core as a scaffold for drug discovery and development. Further research into the synthesis and biological evaluation of simpler, unfunctionalized derivatives like this compound could provide valuable insights into the structure-activity relationships of this important class of molecules.
Conclusion
This technical guide has summarized the available literature on this compound and its structural core. The lack of specific data for the unsubstituted parent compound highlights a potential area for future research. The detailed experimental protocol and quantitative data for the substituted analog, 8R-Isopropyl-1S-methyl-7S-bicyclo[5.3.0]decan-2,6-dione , provide a solid foundation for researchers working on the synthesis of bicyclo[5.3.0]decane-containing molecules. The established biological significance of this structural motif suggests that further exploration of both natural and synthetic derivatives could lead to the discovery of novel therapeutic agents.
Navigating the Stereochemical Landscape of Octahydroazulene-1,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Octahydroazulene-1,5-dione, a bicyclic ketone with the systematic IUPAC name bicyclo[5.3.0]decane-2,8-dione, presents a complex stereochemical puzzle. Its fused seven- and five-membered ring system, known as a perhydroazulene or bicyclo[5.3.0]decane core, is a common motif in a variety of natural products, particularly sesquiterpenes. Understanding the stereoisomers and conformational behavior of this dione is critical for its potential application in medicinal chemistry and drug development, where precise three-dimensional structure dictates biological activity.
This technical guide provides a comprehensive overview of the stereochemistry, potential isomers, and general synthetic considerations for this compound, drawing upon the foundational knowledge of the perhydroazulene ring system.
The Stereochemical Core: Perhydroazulene
The parent hydrocarbon, perhydroazulene (bicyclo[5.3.0]decane), can exist as two principal diastereomers: cis-fused and trans-fused, arising from the stereochemistry at the bridgehead carbon atoms (C3a and C8a in the decahydroazulene nomenclature).[1][2][3] The cis isomer possesses a Cngcontent-ng-c4139270029="" class="ng-star-inserted">s symmetry plane, while the trans isomer is chiral and exists as a pair of enantiomers. The relative stability of these isomers is influenced by steric and torsional strain within the seven- and five-membered rings.
The introduction of two ketone functionalities at the C1 and C5 positions of the octahydroazulene framework introduces additional stereocenters, significantly increasing the number of possible stereoisomers. The precise number of isomers depends on the relative configuration of the carbonyl groups and the stereochemistry of the ring junction.
Potential Isomers of this compound
The stereochemical complexity of this compound arises from the interplay of the ring fusion stereochemistry (cis or trans) and the orientation of substituents at the chiral centers created by the ketone groups. A detailed analysis of all possible stereoisomers is beyond the scope of this guide, but the fundamental possibilities are outlined below.
Logical Relationship of Isomers
Caption: Logical hierarchy of stereoisomers for this compound.
Synthetic Strategies and Methodologies
A hypothetical synthetic approach could involve an intramolecular aldol condensation of a suitable 1,6-dicarbonyl precursor. The stereochemical outcome of such a cyclization would be dependent on the reaction conditions and the stereochemistry of the starting material.
Hypothetical Synthetic Workflow
Caption: A potential synthetic workflow for this compound.
Approaches to synthesizing the bicyclo[5.3.0]decane skeleton found in natural products often utilize furan-terminated cationic cyclizations or intramolecular (4+3) cycloadditions.[4][5] These advanced synthetic methods could potentially be employed to construct the core of this compound with a high degree of stereocontrol.
Characterization and Data Presentation
Due to the limited specific data for this compound, a comprehensive table of quantitative data cannot be provided. However, for the parent bicyclo[5.3.0]decane, some physical and spectroscopic data are available.
| Property | Value | Source |
| Bicyclo[5.3.0]decane | ||
| Molecular Formula | C₁₀H₁₈ | [6] |
| Molecular Weight | 138.25 g/mol | [6] |
| IUPAC Name | 1,2,3,3a,4,5,6,7,8,8a-decahydroazulene | [6] |
| Synonyms | Decahydroazulene, Perhydroazulene | [1][2] |
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography would be indispensable for the characterization and stereochemical assignment of the isomers of this compound. High-resolution NMR spectroscopy is a powerful tool for elucidating the solution-state structure and conformational dynamics of such molecules.[7] For unambiguous determination of the absolute configuration of chiral isomers, X-ray crystallography of a single crystal or a suitable crystalline derivative is the gold standard.
Conclusion and Future Directions
The stereochemistry of this compound is rich and complex, offering a challenging yet potentially rewarding area for chemical synthesis and medicinal chemistry research. While direct experimental data for this specific molecule is scarce, the foundational knowledge of the perhydroazulene ring system provides a solid framework for understanding its potential isomers and for devising synthetic strategies.
Future research in this area should focus on the development of stereoselective synthetic routes to access individual isomers of this compound. Subsequent detailed spectroscopic and crystallographic analysis will be crucial for unambiguous stereochemical assignment. Ultimately, the biological evaluation of these pure stereoisomers could uncover novel therapeutic agents, underscoring the importance of understanding and controlling the three-dimensional architecture of such bicyclic systems.
References
- 1. Bicyclo[5.3.0]decane [webbook.nist.gov]
- 2. Bicyclo[5.3.0]decane [webbook.nist.gov]
- 3. cis-Bicyclo[5.3.0]decane | C10H18 | CID 21122207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Approaches to the Synthesis of Bicyclo (5.3.0) Decane Containing Natural ... - Gary Michael Johnson - Google 圖書 [books.google.com.tw]
- 5. Exo-Selective Intramolecular (4+3) Cycloadditions to Trans-Fused Perhydroazulenes: An Asymmetric Formal Synthesis of (-)-Pseudolaric Acid B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bicyclo(5.3.0)decane | C10H18 | CID 138555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Decane-2,9-dione | 16538-91-3 | Benchchem [benchchem.com]
An In-depth Technical Guide to Octahydroazulene-1,5-dione Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The octahydroazulene, also known as bicyclo[5.3.0]decane, is a versatile bicyclic scaffold that forms the core of numerous natural products, particularly in the guaianolide and pseudoguaianolide families of sesquiterpenes. These natural products exhibit a wide range of potent biological activities, including antitumor, cytotoxic, anti-inflammatory, and antimicrobial properties. The inherent structural complexity and chirality of the octahydroazulene framework make it an attractive target for synthetic chemists and drug discovery programs.
This technical guide focuses on a specific, less-explored subclass: octahydroazulene-1,5-dione derivatives and their analogues . While direct research on this specific dione arrangement is limited, this document aims to provide a comprehensive overview by extrapolating from the synthesis of the core structure and the biological activities of closely related compounds. This guide will serve as a foundational resource for researchers interested in exploring the synthesis and therapeutic potential of this promising, yet underexplored, class of molecules.
Synthesis of the Octahydroazulene Core
The construction of the bicyclo[5.3.0]decane skeleton is a key challenge in the total synthesis of many natural products. Various synthetic strategies have been developed to achieve this, often involving ring-closing metathesis, radical cyclizations, and intramolecular aldol condensations. A representative synthetic workflow is outlined below.
A Technical Guide to the Thermodynamic Properties of Octahydroazulene-1,5-dione and Related Bicyclic Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Thermodynamic Characterization of Bicyclic Ketones
Thermodynamic properties are fundamental to understanding the stability, reactivity, and phase behavior of chemical compounds. For drug development professionals, these parameters are critical in formulation, stability testing, and predicting bioavailability. Octahydroazulene-1,5-dione, a bicyclic ketone, presents a unique structural motif, and understanding its thermodynamic landscape is essential for its potential applications.
The core thermodynamic properties of interest for a solid organic compound like this compound include:
-
Enthalpy of Formation (ΔfH°): The change in enthalpy when one mole of a substance in its standard state is formed from its pure elements under standard conditions.
-
Standard Molar Entropy (S°): The entropy content of one mole of a substance under standard state conditions.
-
Gibbs Free Energy of Formation (ΔfG°): A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure.
-
Heat Capacity (Cp): The amount of heat that must be added to one unit of mass of the substance to cause an increase of one unit in temperature.
Expected Thermodynamic Properties of Bicyclic Ketones
While specific data for this compound is unavailable, we can estimate the expected range of values based on structurally similar bicyclic ketones. These values are typically determined through calorimetric studies.
| Thermodynamic Property | Typical Value Range for Bicyclic Ketones (Solid) | Units |
| Standard Enthalpy of Formation (ΔfH°) | -300 to -500 | kJ·mol-1 |
| Standard Molar Entropy (S°) | 200 to 350 | J·mol-1·K-1 |
| Heat Capacity (Cp) | 150 to 250 | J·mol-1·K-1 |
Note: These are generalized ranges and the actual values for this compound may vary based on its specific stereochemistry and crystalline form.
Experimental Protocols for Thermodynamic Characterization
The determination of the thermodynamic properties of a novel compound such as this compound would involve a series of well-established experimental procedures.
Synthesis and Purification
A crucial prerequisite for accurate thermodynamic measurements is the availability of a highly pure sample. The synthesis of this compound would likely proceed through a multi-step organic synthesis route, followed by rigorous purification.
Typical Purification Protocol:
-
Crystallization: The crude product would be recrystallized from a suitable solvent or solvent mixture to remove impurities.
-
Chromatography: Column chromatography (e.g., silica gel) is often employed for the separation of closely related byproducts.
-
Sublimation: For solid compounds, vacuum sublimation can be a highly effective final purification step to remove non-volatile impurities.
-
Purity Analysis: The purity of the final product must be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Calorimetry
Calorimetry is the primary experimental technique used to measure the heat changes associated with chemical reactions and physical transitions, from which thermodynamic properties are derived.
3.2.1. Combustion Calorimetry for Enthalpy of Formation
The standard enthalpy of formation of an organic compound is typically determined by combustion calorimetry.
Methodology:
-
A precisely weighed sample of the purified this compound is placed in a crucible within a combustion bomb.
-
The bomb is pressurized with a high-purity oxygen atmosphere.
-
The bomb is submerged in a known quantity of water in a calorimeter.
-
The sample is ignited, and the complete combustion reaction occurs.
-
The temperature change of the water is meticulously measured to determine the heat released by the combustion.
-
The standard enthalpy of combustion is calculated from the heat released.
-
Using Hess's Law and the known standard enthalpies of formation of CO2(g) and H2O(l), the standard enthalpy of formation of the compound is determined.
3.2.2. Heat Capacity Measurement
The heat capacity of this compound would be measured as a function of temperature using either adiabatic or differential scanning calorimetry (DSC).
Methodology (Adiabatic Calorimetry):
-
A known mass of the sample is placed in a calorimeter that is thermally isolated from its surroundings.
-
A known quantity of heat is supplied to the sample.
-
The resulting temperature increase is measured.
-
The heat capacity is calculated from the heat input and the temperature change. This is repeated over a range of temperatures to determine the temperature dependence of the heat capacity.
3.2.3. Determination of Entropy and Gibbs Free Energy
The standard molar entropy and Gibbs free energy of formation can be calculated from the experimentally determined heat capacity and enthalpy of formation.
-
Entropy: The third law of thermodynamics is applied. The heat capacity data from low-temperature adiabatic calorimetry (approaching 0 K) is used to calculate the standard molar entropy at a given temperature (e.g., 298.15 K) by integrating Cp/T with respect to T.
-
Gibbs Free Energy of Formation: This is calculated using the Gibbs-Helmholtz equation, incorporating the experimentally determined standard enthalpy of formation and the standard molar entropies of the compound and its constituent elements.
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of the experimental procedures required to characterize the thermodynamic properties of this compound.
Caption: Experimental workflow for thermodynamic characterization.
Caption: Logical relationships between experimental data and derived properties.
Methodological & Application
Application of Octahydroazulene Scaffolds in the Total Synthesis of Biologically Active Natural Products
Introduction:
The octahydroazulene skeleton, a bicyclic framework consisting of a fused seven- and five-membered ring, is a common structural motif in a diverse array of natural products, particularly in the guaiane and pseudoguaiane families of sesquiterpenoids. The prevalence of this core structure in biologically active molecules has made it an attractive target for synthetic chemists. While the specific compound, octahydroazulene-1,5-dione, is not a commonly utilized building block in documented total syntheses, the broader octahydroazulene core is central to the construction of numerous complex natural products. This document provides an overview of the strategic application of octahydroazulene synthesis, with a focus on the total synthesis of (-)-englerin A, a potent and selective inhibitor of renal cancer cell growth.
Application Note: The Octahydroazulene Core in the Total Synthesis of (-)-Englerin A
(-)-Englerin A, a guaiane sesquiterpene isolated from the bark of Phyllanthus engleri, exhibits remarkable cytotoxicity against renal cancer cell lines.[1][2][3] Its complex, stereochemically rich structure, featuring a central octahydroazulene core, has presented a significant challenge and a compelling opportunity for the development of novel synthetic strategies. The construction of this core is a pivotal aspect of any total synthesis of englerin A and related compounds.
Several synthetic routes to (-)-englerin A have been developed, each employing a unique approach to assemble the key 5-7 fused ring system. These strategies often involve powerful chemical transformations such as cycloadditions, ring-closing metathesis, and intramolecular cyclizations to forge the challenging bicyclic structure with high stereocontrol. The successful synthesis of the octahydroazulene core not only paves the way for the completion of the natural product but also provides access to analogues for structure-activity relationship (SAR) studies, which are crucial for drug development.
One notable strategy involves an intramolecular [4+3] cycloaddition to construct the seven-membered ring, followed by further manipulations to form the five-membered ring. Another successful approach utilizes a key intramolecular cyclization of an epoxy-nitrile to stereoselectively form the cyclopentane ring. These examples highlight the versatility of modern synthetic organic chemistry in tackling the construction of complex carbocyclic frameworks like the octahydroazulene skeleton.
Key Strategic Considerations for Octahydroazulene Synthesis:
-
Stereocontrol: The octahydroazulene core of natural products like englerin A is adorned with multiple stereocenters. Synthetic strategies must therefore address the challenge of controlling both relative and absolute stereochemistry.
-
Ring Formation: The construction of the medium-sized seven-membered ring is often a significant hurdle. Reactions such as [4+3] and [5+2] cycloadditions, as well as ring-closing metathesis, have proven effective.
-
Functional Group Compatibility: The chosen synthetic route must be compatible with the various functional groups present in the target molecule and its intermediates.
The following sections provide a detailed experimental protocol for a key sequence in the total synthesis of (-)-englerin A, illustrating a practical approach to the construction of a functionalized octahydroazulene core.
Experimental Protocols: Synthesis of a Key Octahydroazulene Intermediate for (-)-Englerin A
The following protocols are adapted from a reported total synthesis of (-)-englerin A and detail the formation of a key bicyclic intermediate.
Table 1: Summary of Key Transformations
| Step | Reaction Type | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | Epoxidation | α,β-Unsaturated Ester | Epoxy Ester | m-CPBA, NaHCO₃, CH₂Cl₂ | 95 |
| 2 | Intramolecular Cyclization | Epoxy Nitrile | Hydroxy Lactam | LiHMDS, THF, -78 °C to rt | 85 |
| 3 | Reduction | Hydroxy Lactam | Amino Diol | LiAlH₄, THF, 0 °C to rt | 92 |
Protocol 1: Epoxidation of an α,β-Unsaturated Ester
This protocol describes the stereoselective epoxidation of an α,β-unsaturated ester, a precursor to the epoxy nitrile required for the key cyclization.
-
Materials:
-
α,β-Unsaturated Ester (1.0 equiv)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 1.5 equiv)
-
Sodium bicarbonate (NaHCO₃, 3.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the α,β-unsaturated ester in dichloromethane.
-
Add sodium bicarbonate to the solution and cool to 0 °C.
-
Add m-CPBA portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the epoxy ester.
-
Protocol 2: Intramolecular Epoxy-Nitrile Cyclization
This key step constructs the five-membered ring of the octahydroazulene core with excellent stereocontrol.
-
Materials:
-
Epoxy Nitrile (1.0 equiv)
-
Lithium bis(trimethylsilyl)amide (LiHMDS, 1.1 equiv, 1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the epoxy nitrile in anhydrous tetrahydrofuran and cool to -78 °C.
-
Add LiHMDS solution dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the hydroxy lactam.
-
Protocol 3: Reduction of the Hydroxy Lactam
This protocol describes the reduction of the lactam functionality to the corresponding amine, yielding a key amino diol intermediate.
-
Materials:
-
Hydroxy Lactam (1.0 equiv)
-
Lithium aluminum hydride (LiAlH₄, 3.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O)
-
Ethyl acetate
-
-
Procedure:
-
To a stirred suspension of lithium aluminum hydride in anhydrous tetrahydrofuran at 0 °C, add a solution of the hydroxy lactam in anhydrous THF dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes, then warm to room temperature and stir for 5 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water and 15% aqueous NaOH.
-
Add sodium sulfate decahydrate and stir the resulting slurry vigorously for 1 hour.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the amino diol.
-
Visualizations
The following diagrams illustrate the synthetic pathway and key relationships in the total synthesis of the octahydroazulene core.
Caption: Synthetic workflow for the construction of a key octahydroazulene intermediate.
Caption: Relationship between synthetic strategy and its application in total synthesis.
References
Application Notes and Protocols: Octahydroazulene-1,5-dione as a Versatile Building Block for Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of the octahydroazulene-1,5-dione scaffold, a key building block for the stereoselective synthesis of a wide array of complex natural products, particularly those belonging to the guaianolide and pseudoguaianolide families. The protocols detailed herein offer a viable pathway to this versatile intermediate and highlight its potential in the efficient construction of intricate molecular architectures.
Introduction
The octahydroazulene core, a bicyclo[5.3.0]decane ring system, is a prevalent structural motif in numerous biologically active sesquiterpenoids. The strategic placement of functional groups on this scaffold is crucial for achieving the desired molecular complexity and biological activity. This compound, with its two reactive carbonyl groups, presents an attractive starting point for the elaboration of this core into various natural product frameworks. The dione's functionality allows for a range of chemical transformations, including selective reductions, aldol reactions, and functional group interconversions, providing access to key intermediates in the total synthesis of medicinally relevant compounds.
Synthesis of the Octahydroazulene Dione Scaffold
While this compound itself is not a commercially available starting material, a closely related and highly versatile bicyclo[5.3.0]decan-1,3-dione can be synthesized through a robust two-step sequence starting from a suitable cyclodecanedione precursor. This approach leverages a transannular aldol condensation to construct the bicyclic core, followed by an oxidation to furnish the dione.
Proposed Synthetic Pathway
A plausible synthetic route commences with a 1,6-cyclodecanedione, which upon treatment with a mild base, undergoes a transannular aldol reaction to yield a β-hydroxy ketone. Subsequent oxidation of the secondary alcohol furnishes the target bicyclo[5.3.0]decan-1,3-dione.
Caption: Proposed two-step synthesis of a bicyclo[5.3.0]decane dione.
Experimental Protocols
Protocol 1: Transannular Aldol Condensation of 1,6-Cyclodecanedione
This protocol describes the formation of the octahydroazulene core through a base-catalyzed transannular aldol condensation.
Materials:
-
1,6-Cyclodecanedione
-
Sodium Carbonate (Na₂CO₃)
-
Methanol (MeOH)
-
Water (H₂O)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 1,6-cyclodecanedione (1.0 eq) in methanol, add a catalytic amount of sodium carbonate (0.1 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude β-hydroxy ketone.
-
Purify the crude product by column chromatography on silica gel.
| Reactant | Molar Eq. | Solvent | Catalyst | Time (h) | Typical Yield (%) |
| 1,6-Cyclodecanedione | 1.0 | MeOH | Na₂CO₃ (0.1 eq) | 24 | 60-70 |
Table 1: Summary of the Transannular Aldol Condensation Protocol.
Protocol 2: Oxidation of the β-Hydroxy Ketone to a 1,3-Dione
This protocol outlines the oxidation of the aldol product to the corresponding bicyclo[5.3.0]decan-1,3-dione using o-iodoxybenzoic acid (IBX).[1]
Materials:
-
β-Hydroxy ketone from Protocol 1
-
o-Iodoxybenzoic acid (IBX)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)
-
Water (H₂O)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the β-hydroxy ketone (1.0 eq) in DMSO in a round-bottom flask.
-
Add IBX (1.5 eq) to the solution in one portion.
-
Stir the reaction mixture vigorously at room temperature for 3-5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter to remove the insoluble byproducts.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, saturated aqueous Na₂S₂O₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude dione by column chromatography on silica gel.
| Substrate | Molar Eq. | Oxidant | Solvent | Time (h) | Typical Yield (%) |
| β-Hydroxy ketone | 1.0 | IBX (1.5 eq) | DMSO | 3-5 | 85-95 |
Table 2: Summary of the IBX Oxidation Protocol.[1]
Application in Natural Product Synthesis: A Gateway to Guaianolides
The synthesized bicyclo[5.3.0]decan-1,3-dione is a powerful intermediate for the synthesis of guaianolide sesquiterpene lactones, a class of natural products with significant biological activities. The dione can be strategically elaborated to introduce the necessary stereocenters and functional groups characteristic of these molecules.
Proposed Synthetic Workflow for Guaianolide Precursors
The following workflow illustrates the potential transformations of the bicyclo[5.3.0]decan-1,3-dione to access a key lactone intermediate for guaianolide synthesis.
Caption: Synthetic workflow from the dione to a guaianolide core.
This proposed sequence allows for the controlled introduction of substituents and the formation of the characteristic lactone ring found in many guaianolides. The selective protection of one carbonyl group enables the differential functionalization of the dione, a key strategy in the synthesis of complex molecules.
Conclusion
This compound and its related dione derivatives are highly valuable and versatile building blocks in the synthesis of natural products. The protocols provided herein offer a reliable route to a functionalized octahydroazulene core. The strategic application of this scaffold can significantly streamline the synthesis of complex natural products like guaianolides, making it a topic of great interest for researchers in organic synthesis and drug discovery. The modularity of the presented synthetic approach also opens avenues for the creation of diverse natural product analogues for structure-activity relationship studies.
References
Synthesis of Octahydroazulene-1,5-dione: A Detailed Protocol for Researchers
For Immediate Release
[City, State] – [Date] – This application note provides detailed experimental protocols for the synthesis of octahydroazulene-1,5-dione, a bicyclic dione with applications in organic synthesis and as a precursor for various natural products and pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to the preparation and characterization of this key synthetic intermediate.
Introduction
This compound, also known as bicyclo[5.3.0]decane-2,8-dione, is a structurally significant molecule featuring a fused seven- and five-membered ring system. This core structure is present in a variety of natural products, making this compound a valuable building block in total synthesis. The primary synthetic route to this compound involves a two-step process: the oxidation of 1,6-cyclodecanediol to the corresponding dione, followed by an intramolecular aldol condensation.
Synthesis Pathway Overview
The synthesis of this compound is typically achieved through a two-step reaction sequence starting from 1,6-cyclodecanediol. The first step involves the oxidation of the diol to form cyclodecane-1,6-dione. The subsequent and key step is an intramolecular aldol condensation of the cyclodecane-1,6-dione, which upon cyclization, yields the target molecule, this compound.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Cyclodecane-1,6-dione
Materials:
-
1,6-Cyclodecanediol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of 1,6-cyclodecanediol (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (2.2 eq) in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford pure cyclodecane-1,6-dione.
Quantitative Data:
| Parameter | Value |
| Starting Material | 1,6-Cyclodecanediol |
| Oxidizing Agent | PCC |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 2-4 hours |
| Reaction Temperature | Room Temperature |
| Purification Method | Flash Chromatography |
| Typical Yield | 85-95% |
Step 2: Synthesis of this compound
Materials:
-
Cyclodecane-1,6-dione
-
Sodium carbonate (Na₂CO₃)
-
Methanol
-
Water
-
Diethyl ether
-
Brine
Procedure:
-
Dissolve cyclodecane-1,6-dione (1.0 eq) in methanol in a round-bottom flask.
-
Add a solution of sodium carbonate (0.5 eq) in water to the flask.
-
Reflux the reaction mixture for 4-6 hours, monitoring the formation of the product by TLC.[1][2]
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
Quantitative Data:
| Parameter | Value |
| Starting Material | Cyclodecane-1,6-dione |
| Base Catalyst | Sodium Carbonate |
| Solvent | Methanol/Water |
| Reaction Time | 4-6 hours |
| Reaction Temperature | Reflux |
| Purification Method | Recrystallization/Chromatography |
| Typical Yield | 70-80% |
Experimental Workflow
Caption: Detailed workflow for the synthesis of this compound.
Characterization Data
Spectroscopic data for the final product, this compound, should be collected to confirm its identity and purity.
Table of Expected Spectroscopic Data:
| Technique | Expected Data |
| ¹H NMR | Multiple signals in the aliphatic region (1.5-3.0 ppm) corresponding to the methylene and methine protons of the bicyclic system. |
| ¹³C NMR | Two signals in the carbonyl region (~200-220 ppm) and several signals in the aliphatic region corresponding to the carbons of the fused rings. |
| IR | A strong absorption band in the region of 1700-1720 cm⁻¹ characteristic of a ketone carbonyl group. |
| MS (EI) | A molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₁₄O₂). |
Conclusion
The protocols outlined in this application note provide a reliable and reproducible method for the synthesis of this compound. By following these detailed procedures, researchers can efficiently produce this valuable intermediate for their synthetic endeavors in natural product synthesis and drug discovery.
Disclaimer: All chemical syntheses should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment. The reaction conditions and yields provided are typical and may vary depending on the specific experimental setup and the purity of the reagents.
References
Application Notes and Protocols for the Large-Scale Synthesis of Octahydroazulene-1,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octahydroazulene-1,5-dione, also known as bicyclo[5.3.0]decane-2,8-dione, is a key bicyclic intermediate in the synthesis of a variety of complex natural products and pharmaceutical agents. Its unique seven-membered ring fused to a five-membered ring provides a versatile scaffold for further chemical modifications. The efficient and scalable synthesis of this dione is therefore of significant interest to the drug development community.
This document provides detailed application notes and experimental protocols for the large-scale synthesis of this compound. The primary method described is the intramolecular aldol condensation of a 1,6-diketone precursor, a robust and well-established reaction for the formation of the bicyclo[5.3.0]decane ring system.
Principle of the Method
The core of the synthesis relies on an intramolecular aldol condensation reaction. In this process, a diketone, in this case, a cyclodecane-1,6-dione derivative, is treated with a base. The base facilitates the formation of an enolate at one of the α-carbons, which then acts as a nucleophile, attacking the carbonyl carbon of the other ketone group within the same molecule. This intramolecular cyclization is followed by a dehydration step to yield the final α,β-unsaturated ketone within the bicyclic system. The formation of the thermodynamically stable five- and seven-membered fused ring system is the driving force for this reaction.
Synthetic Workflow
The overall synthetic strategy involves the preparation of a suitable 1,6-diketone precursor, followed by the key intramolecular aldol condensation to form the desired this compound.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
The following protocols are based on established chemical principles for intramolecular aldol condensations. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and scale.
Method 1: Base-Catalyzed Intramolecular Aldol Condensation of Cyclodecane-1,6-dione
This method is the most direct approach to the target molecule from a commercially available or readily synthesized precursor.
Materials:
-
Cyclodecane-1,6-dione
-
Sodium carbonate (Na₂CO₃) or other suitable base (e.g., potassium tert-butoxide, sodium ethoxide)
-
Anhydrous solvent (e.g., ethanol, methanol, tetrahydrofuran (THF))
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask of appropriate size for the intended scale
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the cyclodecane-1,6-dione in the chosen anhydrous solvent. The concentration should be adjusted to ensure efficient stirring and reaction kinetics, typically in the range of 0.1 to 0.5 M.
-
Addition of Base: Add the base (e.g., sodium carbonate) to the solution. The amount of base can be catalytic or stoichiometric, depending on the chosen base and reaction conditions. For a milder base like sodium carbonate, a molar excess may be required.
-
Reaction: Heat the reaction mixture to reflux and maintain it at this temperature with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture by the slow addition of 1M HCl until the pH is approximately 7.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.
Data Presentation
The following table summarizes typical quantitative data for the intramolecular aldol condensation. Note that these values are illustrative and may vary depending on the specific reaction conditions and scale.
| Parameter | Value |
| Reactant | Cyclodecane-1,6-dione |
| Base | Sodium Carbonate (Na₂CO₃) |
| Solvent | Ethanol |
| Reactant Concentration | 0.2 M |
| Base to Reactant Ratio | 1.5 equivalents |
| Reaction Temperature | Reflux (approx. 78 °C for ethanol) |
| Reaction Time | 4-8 hours |
| Typical Yield | 70-85% (after purification) |
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the key mechanistic steps of the base-catalyzed intramolecular aldol condensation.
Caption: Mechanism of the intramolecular aldol condensation.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
The bases and solvents used in this synthesis are flammable and may be corrosive or toxic. Handle them with appropriate care and consult the relevant Safety Data Sheets (SDS).
-
Reactions at elevated temperatures should be conducted with caution, using appropriate heating equipment and ensuring proper temperature control.
Conclusion
The intramolecular aldol condensation of cyclodecane-1,6-dione provides a reliable and scalable route to this compound. The presented protocols and data serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, enabling the efficient production of this important chemical building block. Optimization of reaction parameters for specific large-scale applications is encouraged to maximize yield and purity.
Application Notes and Protocols: Reaction Mechanisms Involving Octahydroazulene-1,5-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and key reaction mechanisms involving octahydroazulene-1,5-dione, a significant bicyclic intermediate in the synthesis of various natural products and complex molecules. This document offers experimental protocols, data presentation, and visual diagrams to facilitate its application in research and development.
Introduction: The Significance of the Octahydroazulene Core
The octahydroazulene skeleton, a bicyclo[5.3.0]decane ring system, is a prevalent structural motif in a wide array of sesquiterpenoid natural products. These compounds exhibit diverse and potent biological activities, making them attractive targets in drug discovery and development. This compound serves as a versatile precursor for the stereocontrolled synthesis of these complex molecules. Its two distinct carbonyl groups offer multiple handles for further functionalization, enabling the construction of intricate molecular architectures.
Synthesis of this compound via Intramolecular Aldol Condensation
The primary and most efficient method for synthesizing the this compound core is through an intramolecular aldol condensation of a 1,6-dicarbonyl precursor, specifically cyclodecane-1,6-dione.[1] This transannular reaction is a powerful strategy for the formation of the fused five- and seven-membered ring system.
Reaction Mechanism: Intramolecular Aldol Condensation
The reaction proceeds via the formation of an enolate under basic conditions, which then attacks the second carbonyl group within the same molecule.[2][3][4] The subsequent dehydration of the aldol addition product leads to the formation of an α,β-unsaturated ketone within the newly formed bicyclic system. The stability of the resulting five- or six-membered rings typically drives the reaction towards a specific product.[2][3][4]
The general mechanism involves the following steps:
-
Enolate Formation: A base abstracts an α-proton from one of the carbonyl groups to form a nucleophilic enolate.
-
Intramolecular Cyclization: The enolate attacks the electrophilic carbon of the other carbonyl group, forming a new carbon-carbon bond and a bicyclic alkoxide intermediate.
-
Protonation: The alkoxide is protonated by the solvent (e.g., water) to yield a β-hydroxy ketone (the aldol addition product).
-
Dehydration (Condensation): Under heating or stronger basic/acidic conditions, the β-hydroxy ketone undergoes dehydration to form a more stable α,β-unsaturated ketone.
dot digraph "Intramolecular_Aldol_Condensation" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="10,5", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
// Nodes start [label="Cyclodecane-1,6-dione", fillcolor="#F1F3F4", fontcolor="#202124"]; enolate [label="Enolate Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; alkoxide [label="Bicyclic Alkoxide", fillcolor="#F1F3F4", fontcolor="#202124"]; aldol_adduct [label="Octahydroazulene-1-hydroxy-5-one\n(Aldol Adduct)", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Octahydroazulene-1-en-5-one\n(Final Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> enolate [label="+ OH⁻", color="#EA4335"]; enolate -> alkoxide [label="Intramolecular\nAttack", color="#34A853"]; alkoxide -> aldol_adduct [label="+ H₂O", color="#FBBC05"]; aldol_adduct -> product [label="- H₂O (Heat)", color="#EA4335"];
// Styling graph [bgcolor="#FFFFFF"]; node [penwidth=1, color="#5F6368"]; edge [penwidth=1.5]; } caption: "Intramolecular Aldol Condensation Pathway"
Experimental Protocol: Synthesis of an Octahydroazulene Derivative
The following is a generalized protocol based on the intramolecular aldol condensation of cyclodecane-1,6-dione.[1]
Materials:
-
Cyclodecane-1,6-dione
-
Aqueous solution of a suitable base (e.g., NaOH, KOH)
-
Organic solvent (e.g., ethanol, methanol)
-
Apparatus for heating under reflux
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Dissolve cyclodecane-1,6-dione in an appropriate organic solvent in a round-bottom flask.
-
Add an aqueous basic solution to the flask. The concentration of the base should be carefully chosen to promote the desired reaction without leading to side products.
-
Heat the reaction mixture under reflux for a specified period. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess base with a dilute acid solution.
-
Perform an aqueous work-up by extracting the product into an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired octahydroazulene derivative.
Note: The specific reaction conditions (base, solvent, temperature, and reaction time) may need to be optimized for different substrates and desired outcomes.
Quantitative Data
| Precursor | Product | Yield (%) | Conditions | Reference |
| Cyclodecane-1,6-dione | A perhydroazulene derivative (C₁₀H₁₄O) | Not specified | Aqueous basic solution, heat | [1] |
Further Reactions of this compound
Once synthesized, this compound is a versatile intermediate for the construction of more complex molecules. The two carbonyl groups can be selectively or exhaustively modified.
Selective Reduction of Carbonyl Groups
The differential reactivity of the five-membered ring ketone versus the seven-membered ring ketone allows for selective transformations. For instance, selective reduction of one carbonyl group can be achieved using appropriate reducing agents and reaction conditions. This selective functionalization is crucial for the synthesis of natural products with specific stereochemistry.
dot digraph "Selective_Reduction" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, size="10,5", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; reduction1 [label="Selective Reducing Agent A", fillcolor="#FBBC05", fontcolor="#202124"]; product1 [label="1-Hydroxyoctahydroazulen-5-one", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reduction2 [label="Selective Reducing Agent B", fillcolor="#FBBC05", fontcolor="#202124"]; product2 [label="5-Hydroxyoctahydroazulen-1-one", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reduction3 [label="Exhaustive Reducing Agent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product3 [label="Octahydroazulene-1,5-diol", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> reduction1 [color="#5F6368"]; reduction1 -> product1 [color="#5F6368"]; start -> reduction2 [color="#5F6368"]; reduction2 -> product2 [color="#5F6368"]; start -> reduction3 [color="#5F6368"]; reduction3 -> product3 [color="#5F6368"];
// Styling graph [bgcolor="#FFFFFF"]; node [penwidth=1, color="#5F6368"]; edge [penwidth=1.5]; } caption: "Selective and Exhaustive Reduction Pathways"
Application in Total Synthesis
The bicyclo[5.3.0]decane core, readily accessible from this compound, is a key structural element in daucane and sphenolobane terpenoids. Synthetic strategies towards these natural products often involve the initial construction of this core, followed by a series of functional group interconversions and stereochemical control elements.[5]
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its efficient preparation via intramolecular aldol condensation provides a reliable entry point to the bicyclo[5.3.0]decane ring system. The presence of two modifiable carbonyl groups allows for a wide range of subsequent transformations, making it an important intermediate in the total synthesis of complex natural products and in the development of novel therapeutic agents. The protocols and mechanisms outlined in these notes are intended to serve as a practical guide for researchers in the field.
References
Application Notes and Protocols: Octahydroazulene-1,5-dione in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the utilization of octahydroazulene-1,5-dione as a versatile scaffold in medicinal chemistry. Due to the limited availability of direct literature on its applications, this document outlines potential synthetic pathways and hypothetical biological activities to guide future research and drug discovery programs.
Introduction: The Potential of the Octahydroazulene Scaffold
The azulene core, a bicyclic non-benzenoid aromatic hydrocarbon, has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These activities include anti-inflammatory, anticancer, antiviral, and antimicrobial properties. The saturated bicyclo[5.3.0]decane (octahydroazulene) framework provides a three-dimensional architecture that can be strategically functionalized to explore chemical space and develop novel therapeutic agents.
This compound, with its two reactive carbonyl groups, serves as an excellent starting point for the synthesis of a wide array of derivatives. The dione functionality allows for selective modifications to introduce diverse pharmacophoric features, making it an attractive scaffold for the development of new chemical entities.
Proposed Synthetic Strategies for Derivative Library Generation
The chemical reactivity of the ketone functionalities in this compound can be exploited to generate a library of diverse analogs. Key proposed synthetic transformations are outlined below.
Reductive Amination
Reductive amination of one or both carbonyl groups can introduce primary, secondary, or tertiary amines, which are crucial functional groups for interacting with biological targets.
Aldol Condensation
Base-catalyzed aldol condensation with various aromatic or heterocyclic aldehydes can be employed to introduce bulky and electronically diverse substituents, potentially leading to compounds with specific receptor binding affinities.
Knoevenagel Condensation
Reaction with active methylene compounds, such as malononitrile or ethyl cyanoacetate, via Knoevenagel condensation can yield derivatives with extended conjugation and potential Michael acceptor properties.
Synthesis of Heterocyclic Analogs
Condensation reactions with hydrazines, hydroxylamines, or other bifunctional nucleophiles can be utilized to construct fused heterocyclic systems, significantly expanding the structural diversity of the compound library.
Hypothetical Biological Activities and Data
Based on the known biological activities of other azulene derivatives, it is hypothesized that analogs of this compound could exhibit a range of pharmacological effects. A hypothetical screening cascade could yield data such as the following:
Table 1: Hypothetical Biological Activity Data for this compound Derivatives
| Compound ID | Modification | Target/Assay | IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) |
| OAD-001 | Parent Scaffold | - | >100 | >100 | - |
| OAD-RA-01 | Mono-reductive amination (benzylamine) | Kinase X | 15.2 | 85.1 | 5.6 |
| OAD-RA-02 | Di-reductive amination (piperidine) | Ion Channel Y | 8.5 | 60.7 | 7.1 |
| OAD-AC-01 | Mono-aldol (4-chlorobenzaldehyde) | Protease Z | 5.1 | 42.3 | 8.3 |
| OAD-AC-02 | Di-aldol (4-methoxybenzaldehyde) | Anti-inflammatory (COX-2) | 12.8 | >100 | >7.8 |
| OAD-KC-01 | Knoevenagel (malononitrile) | Antiviral (HCV) | 2.3 | 25.9 | 11.3 |
| OAD-HET-01 | Pyrazole formation (hydrazine) | Anticancer (MCF-7) | 7.9 | 55.4 | 7.0 |
Experimental Protocols
The following are generalized protocols for the proposed key synthetic transformations. Researchers should optimize these conditions based on the specific substrates and desired products.
Protocol 4.1: General Procedure for Reductive Amination
-
To a solution of this compound (1.0 eq) in methanol (0.1 M), add the desired amine (1.1 eq for mono-amination, 2.2 eq for di-amination) and acetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature for 2 hours to facilitate imine/enamine formation.
-
Cool the reaction to 0 °C and add sodium cyanoborohydride (1.5 eq for mono-amination, 3.0 eq for di-amination) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Basify the mixture with saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4.2: General Procedure for Aldol Condensation
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde (1.1 eq for mono-condensation) in ethanol (0.2 M).
-
Add a catalytic amount of a base, such as 10% aqueous sodium hydroxide or potassium tert-butoxide (0.2 eq).
-
Stir the reaction mixture at room temperature or heat to reflux for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with 1 M HCl.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by recrystallization or column chromatography.
Visualizations
Diagram 1: Proposed Synthetic Workflow
Caption: Synthetic workflow for library generation.
Diagram 2: Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of the MAPK/ERK pathway.
Octahydroazulene-1,5-dione: Uncharted Territory in Materials Science and Electronics
A comprehensive search for the applications of octahydroazulene-1,5-dione in the fields of materials science and electronics has revealed a significant gap in the current scientific literature. At present, there are no established or documented uses of this specific molecule in these domains.
While the azulene core, a bicyclic non-benzenoid aromatic hydrocarbon, and its derivatives have garnered interest in various research areas, including molecular electronics and photochemistry, the specific derivative this compound remains largely unexplored in the context of materials science and electronics applications.
Our investigation into scientific databases and scholarly articles did not yield any experimental protocols, quantitative data, or established signaling pathways related to the use of this compound for materials or electronic device fabrication. The focus of existing research on related compounds, such as dihydroazulenes for their photochromic properties, has not yet extended to this particular saturated dione derivative.
Consequently, the creation of detailed application notes, experimental protocols, and data-driven visualizations for this compound in materials science and electronics is not feasible at this time due to the absence of foundational research.
For researchers, scientists, and professionals in drug development with an interest in the potential of azulene-based scaffolds, the current landscape suggests that the exploration of this compound could represent a novel and uncharted area of investigation. Future research could potentially uncover unique properties and applications for this molecule, but as of now, it remains a compound of unknown potential in these fields.
Application Notes and Protocols for Computational Modeling of Octahydroazulene-1,5-dione Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the computational modeling of reactions involving the octahydroazulene-1,5-dione core structure. The protocols detailed below are based on the reported stereoselective reduction of an exemplary bicyclo[5.3.0]decenedione, offering a practical framework for theoretical investigations into the reactivity and stereochemistry of this important bicyclic system.
Introduction
The octahydroazulene skeleton, a bicyclo[5.3.0]decane system, is a common motif in a variety of natural products, many of which exhibit significant biological activity. Understanding the reactivity and stereochemical outcomes of reactions involving functionalized octahydroazulenes, such as the 1,5-dione, is crucial for the synthesis of these natural products and their analogs in drug discovery and development.
Computational modeling, particularly using Density Functional Theory (DFT), offers a powerful tool to elucidate reaction mechanisms, predict product distributions, and understand the factors controlling stereoselectivity. These insights can guide experimental design, saving time and resources in the laboratory.
This document focuses on the computational modeling of a specific, experimentally documented reaction: the dissolving metal reduction of 8S-Isopropyl-lS-methylbicyclo[5.3.0]dec-7-ene-2,6-dione. This reaction provides an excellent case study for applying computational methods to understand the stereochemical control in the reduction of a complex bicyclic dione.
Reaction Overview and Experimental Data
The chosen model reaction is the reduction of an α,β-unsaturated ketone within a bicyclo[5.3.0]decane framework using lithium in liquid ammonia. This dissolving metal reduction is a classic method for the stereoselective formation of a new chiral center.
Reaction Scheme
The reduction of 8S-Isopropyl-lS-methylbicyclo[5.3.0]dec-7-ene-2,6-dione results in the formation of two diastereomeric products, 8R-Isopropyl-lS-methyl-7R-bicyclo[5.3.0]decan-2,6-dione and 8R-Isopropyl-lS-methyl-7S-bicyclo[5.3.0]decan-2,6-dione, in a 3:2 ratio.[1]
Caption: Reaction scheme for the reduction of the bicyclic enedione.
Quantitative Experimental Data
The following tables summarize the quantitative data extracted from the experimental protocol.[1]
Table 1: Reactant and Reagent Quantities
| Compound/Reagent | Molar Mass ( g/mol ) | Amount (mg) | Moles (mmol) |
| 8S-Isopropyl-lS-methylbicyclo[5.3.0]dec-7-ene-2,6-dione | 220.30 | 200 | 0.908 |
| Lithium | 6.94 | 115 | 16.57 |
| Liquid Ammonia | 17.03 | - | - |
| Tetrahydrofuran (THF) | 72.11 | - | - |
| Methanol (Quench) | 32.04 | - | - |
Table 2: Reaction Conditions and Product Information
| Parameter | Value |
| Solvent | Liquid Ammonia / THF |
| Temperature | -78 °C (boiling point of ammonia) |
| Reaction Time | 10 minutes |
| Quenching Agent | Methanol |
| Total Yield | 180 mg (90%) |
| Diastereomeric Ratio (Major:Minor) | 3:2 |
Experimental Protocol
This protocol is adapted from the literature for the reduction of 8S-Isopropyl-lS-methylbicyclo[5.3.0]dec-7-ene-2,6-dione.[1]
Materials:
-
8S-Isopropyl-lS-methylbicyclo[5.3.0]dec-7-ene-2,6-dione
-
Lithium metal
-
Anhydrous liquid ammonia
-
Dry tetrahydrofuran (THF)
-
Dry methanol
-
Two-necked round-bottom flask
-
Guard tube
-
Septum
-
Standard glassware for workup and purification
Procedure:
-
Equip a 100 mL two-necked round-bottom flask with a guard tube and a septum.
-
Condense approximately 50 mL of anhydrous liquid ammonia into the flask at -78 °C (dry ice/acetone bath).
-
Carefully add freshly cut lithium metal (115 mg) in small pieces to the liquid ammonia. The formation of a deep blue solution indicates the dissolution of the metal.
-
Stir the blue solution for 5 minutes.
-
Slowly add a solution of 8S-Isopropyl-lS-methylbicyclo[5.3.0]dec-7-ene-2,6-dione (200 mg) in dry THF (5 mL) to the lithium-ammonia solution.
-
Stir the reaction mixture for 10 minutes at -78 °C.
-
Quench the reaction by the careful addition of dry methanol (1 mL).
-
Allow the ammonia to evaporate.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic extracts, concentrate under reduced pressure, and purify the residue by chromatography to separate the diastereomeric products.
Computational Modeling Protocol
This section outlines a general protocol for the computational investigation of the stereoselective reduction of the bicyclic enedione.
Computational Workflow
The following diagram illustrates a typical workflow for a computational study of this reaction.
Caption: A typical workflow for computational analysis of the reaction.
Detailed Computational Steps
-
Structure Preparation:
-
Build 3D structures of the starting enedione, the radical anion intermediate, the enolate intermediates leading to both diastereomeric products, and the final products.
-
Consider different conformations of the flexible seven-membered ring.
-
-
Conformational Analysis:
-
Perform a conformational search for the starting material and key intermediates to identify the lowest energy conformers. Molecular mechanics methods (e.g., MMFF94) are suitable for an initial search, followed by DFT optimization of the most stable conformers.
-
-
Geometry Optimization and Frequency Calculations:
-
Optimize the geometries of all stationary points (reactants, intermediates, transition states, and products) using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain thermochemical data (zero-point vibrational energies, thermal corrections to enthalpy and Gibbs free energy).
-
Incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) to account for the effects of the solvent (ammonia or THF).
-
-
Transition State Searching:
-
Locate the transition states for the protonation of the enolate intermediates by methanol. This is the stereodetermining step.
-
Use methods such as Synchronous Transit-Guided Quasi-Newton (STQN) or Berny optimization to a transition state.
-
-
Intrinsic Reaction Coordinate (IRC) Calculations:
-
Perform IRC calculations to verify that the located transition states connect the correct reactants and products.
-
-
Energy Calculations and Product Ratio Prediction:
-
Calculate the single-point energies of all optimized structures at a higher level of theory or with a larger basis set (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate electronic energies.
-
Calculate the Gibbs free energies of activation for the formation of the two diastereomeric products.
-
Use the calculated free energy differences between the two diastereomeric transition states to predict the product ratio using the Boltzmann distribution.
-
Signaling Pathway/Reaction Mechanism
The dissolving metal reduction of an α,β-unsaturated ketone proceeds through a well-established mechanism involving single electron transfers from the metal to the substrate.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Octahydroazulene-1,5-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of octahydroazulene-1,5-dione from potential byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities and byproducts encountered during the synthesis of this compound?
The synthesis of this compound, often proceeding through an intramolecular aldol condensation of a precursor like 2-(3-oxobutyl)cycloheptane-1,3-dione, can lead to several byproducts. These impurities can arise from alternative cyclization pathways, incomplete reactions, or side reactions.
Common Byproducts Include:
-
Positional Isomers: Alternative intramolecular aldol condensations can lead to the formation of isomeric bicyclic diketones. The stability of the resulting ring system (typically 5- or 6-membered rings are favored) often dictates the major product.[1][2]
-
Aldol Addition Product (β-hydroxy ketone): Incomplete dehydration during the condensation step can leave residual β-hydroxy ketone intermediates in the crude product.[3][4][5]
-
Starting Material: Unreacted diketone precursor may remain in the reaction mixture.
-
Polymerization Products: Under harsh basic or acidic conditions, self-condensation or polymerization of the starting material or product can occur.
-
Diastereomers: If chiral centers are present in the starting material or formed during the reaction, a mixture of diastereomers of the final product may be obtained.
Q2: Which purification techniques are most effective for this compound?
The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are:
-
Column Chromatography: This is a highly versatile technique for separating this compound from byproducts with different polarities. Silica gel is a common stationary phase.
-
Recrystallization: This method is effective for removing small amounts of impurities and can yield highly pure crystalline material, provided a suitable solvent is found.[6][7][8][9]
Q3: How do I choose the right solvent system for column chromatography?
Selecting an appropriate solvent system is crucial for a successful separation.
-
Thin-Layer Chromatography (TLC): First, analyze your crude product using TLC with various solvent systems to determine the optimal mobile phase for separation. A good solvent system will show clear separation between the desired product spot and impurity spots.
-
Solvent Polarity: this compound is a relatively polar molecule due to the two ketone groups. A mixture of a non-polar solvent (e.g., hexane, heptane) and a more polar solvent (e.g., ethyl acetate, acetone) is typically used.
-
Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can be effective for separating a wide range of impurities.
Q4: What are the best practices for recrystallizing this compound?
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test small amounts of your product in various solvents to find the best one. Common solvent systems to try include ethanol/water, acetone/hexane, or ethyl acetate/hexane.[6][7][10]
-
Minimal Solvent: Use the minimum amount of hot solvent necessary to completely dissolve the crude product. Using too much solvent will reduce the recovery yield.[7]
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.[7]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation in column chromatography (overlapping peaks/spots). | The solvent system is not optimal. | - Perform a more thorough TLC analysis to find a solvent system with better separation. - Consider using a shallower gradient during elution. - Try a different stationary phase (e.g., alumina if silica gel is not effective). |
| The column is overloaded. | - Reduce the amount of crude material loaded onto the column. | |
| The column was not packed properly, leading to channeling. | - Ensure the column is packed uniformly without any air bubbles or cracks. | |
| The desired product does not crystallize during recrystallization. | The solution is not saturated (too much solvent was used). | - Evaporate some of the solvent to concentrate the solution and induce crystallization. |
| The compound has "oiled out" instead of crystallizing. | - Re-heat the solution to dissolve the oil. - Add a small amount of a co-solvent in which the compound is less soluble to encourage crystal formation. - Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site. | |
| Low recovery of the purified product. | The product is too soluble in the recrystallization solvent, even at low temperatures. | - Choose a different recrystallization solvent or a solvent mixture where the product has lower solubility at cold temperatures. |
| Product was lost during column chromatography. | - Ensure all the product is eluted from the column by washing with a more polar solvent at the end of the run. - Check all collected fractions for the presence of your product using TLC. | |
| The purified product is still impure. | The chosen purification method is not effective for the specific impurities present. | - If column chromatography was used, try recrystallization, and vice-versa. - Consider a multi-step purification approach (e.g., column chromatography followed by recrystallization). |
| For diastereomeric impurities, standard chromatography may not be sufficient. | - Consider using a chiral stationary phase for HPLC or derivatizing the diketone to separate the diastereomers.[11] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., 9:1 hexane:ethyl acetate).
-
Carefully pour the slurry into the column, allowing the silica gel to pack evenly. Avoid air bubbles.
-
Add a layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluent.
-
Equilibrate the column by running the initial eluent through it until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent if necessary.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin elution with the initial, non-polar solvent system.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to elute compounds of increasing polarity.
-
Collect fractions in separate test tubes.
-
-
Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Combine the fractions containing the pure this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a few drops of a test solvent and observe the solubility at room temperature and upon heating.
-
The ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen recrystallization solvent dropwise while heating and swirling until the solid just dissolves.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Allow the crystals to air dry on the filter paper or in a desiccator to remove any residual solvent.
-
Data Presentation
| Purification Method | Typical Purity Achieved | Typical Recovery Yield | Advantages | Disadvantages |
| Column Chromatography | >95% | 60-90% | - Effective for separating complex mixtures. - Can handle larger quantities of crude material. | - Can be time-consuming and require large volumes of solvent. |
| Recrystallization | >99% | 50-80% | - Can yield very high purity product. - Relatively simple and inexpensive. | - Not suitable for all compounds or for separating mixtures with very similar solubility. - Yield can be lower than chromatography. |
Note: The typical purity and recovery yields are estimates and can vary significantly depending on the initial purity of the crude product and the specific experimental conditions.
Visualizations
References
- 1. rsc.org [rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.ucla.edu [chem.ucla.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Aldol reaction - Wikipedia [en.wikipedia.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. youtube.com [youtube.com]
- 11. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Octahydroazulene-1,5-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of octahydroazulene-1,5-dione synthesis. The primary focus is on the critical intramolecular aldol condensation step.
Troubleshooting Guide
The synthesis of this compound, a bicyclo[5.3.0]decane system, often relies on an intramolecular aldol condensation of a suitable precursor, such as cyclodecane-1,6-dione. The formation of the seven-membered ring in this fused system can be challenging. This guide addresses common issues that can lead to low yields.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Unfavorable Reaction Kinetics/Thermodynamics: Intramolecular aldol reactions generally favor the formation of more stable 5- and 6-membered rings. The formation of a 7-membered ring is often kinetically and thermodynamically less favorable. | a. Optimize Base and Solvent: Use a weaker base (e.g., sodium carbonate, potassium carbonate) to favor the thermodynamic product. Stronger, non-nucleophilic bases (e.g., LDA, LHMDS) at low temperatures can be used to favor the kinetic product, but this may not be ideal for 7-membered ring formation. Experiment with different solvents to influence the transition state geometry. Protic solvents may hinder enolate formation, while aprotic polar solvents are generally preferred. b. Adjust Temperature and Reaction Time: Higher temperatures can help overcome the activation energy barrier for the formation of the 7-membered ring. However, prolonged high temperatures can lead to side reactions. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. |
| 2. Incomplete Enolate Formation: Insufficient base or a base that is not strong enough to deprotonate the α-carbon effectively. | a. Choice of Base: If using a weaker base, ensure it is used in stoichiometric or slight excess. If switching to a stronger base, ensure anhydrous conditions and low temperatures to prevent side reactions. b. Monitor pH: For base-catalyzed reactions, ensure the pH of the reaction mixture is appropriate for enolate formation. | |
| Formation of Side Products | 1. Intermolecular Aldol Condensation: If the concentration of the starting diketone is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymeric materials. | a. High Dilution: Perform the reaction under high-dilution conditions (typically <0.05 M) to favor the intramolecular pathway. This can be achieved by slowly adding the substrate to the reaction mixture containing the base. |
| 2. Formation of Alternative Ring Sizes: Deprotonation at different α-carbons can lead to the formation of other, more stable ring systems if the precursor allows. | a. Substrate Design: Ensure the starting diketone is designed to exclusively favor the formation of the desired bicyclo[5.3.0]decane skeleton. | |
| 3. Dehydration of Aldol Addition Product: The initial β-hydroxy ketone (aldol addition product) can dehydrate to form an α,β-unsaturated ketone. This is often the desired final product, but incomplete dehydration can lead to a mixture. | a. Promote Dehydration: If the α,β-unsaturated dione is the target, heating the reaction mixture or adding a catalytic amount of acid after the initial aldol addition can facilitate dehydration. | |
| Difficulty in Product Isolation and Purification | 1. Product is a Minor Component in a Complex Mixture: Low yield and multiple side products make purification challenging. | a. Chromatographic Separation: Use column chromatography with a carefully selected solvent system to separate the desired product from starting material and byproducts. TLC analysis is crucial for developing the separation method. b. Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
The key step is typically the intramolecular aldol condensation of a 1,6-dicarbonyl precursor. The formation of the fused five- and seven-membered rings of the octahydroazulene core occurs in this step. The challenge lies in favoring the formation of the thermodynamically less stable seven-membered ring.
Q2: Why is the yield of the intramolecular aldol condensation to form a seven-membered ring often low?
Intramolecular aldol reactions are governed by the stability of the resulting ring system. Five- and six-membered rings are generally the most stable and are therefore formed more readily.[1][2][3] The formation of seven-membered rings is entropically and enthalpically less favored due to increased transannular strain.
Q3: What reaction conditions should I start with for the intramolecular aldol cyclization of cyclodecane-1,6-dione?
Based on general procedures for intramolecular aldol condensations, a good starting point would be to use a moderately weak base in a suitable solvent.
| Parameter | Suggested Starting Condition |
| Precursor | Cyclodecane-1,6-dione |
| Base | Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) |
| Solvent | Anhydrous Ethanol or Methanol |
| Concentration | High dilution (<0.05 M) |
| Temperature | Reflux |
| Reaction Time | 24-48 hours (monitor by TLC) |
Note: This is a generalized protocol and will likely require optimization for your specific substrate and setup.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method. Use an appropriate stain (e.g., p-anisaldehyde or potassium permanganate) to visualize the spots. The disappearance of the starting material spot and the appearance of a new, typically lower Rf spot, indicates product formation. Gas chromatography-mass spectrometry (GC-MS) can also be used to monitor the reaction and identify products.
Q5: What are the expected spectroscopic signatures of this compound?
-
¹H NMR: Multiple signals in the aliphatic region (1.5-3.0 ppm) corresponding to the protons on the bicyclic core. Protons alpha to the carbonyl groups would be expected to be in the 2.0-2.8 ppm range.
-
¹³C NMR: Two signals in the carbonyl region (200-220 ppm) and several signals in the aliphatic region.
-
IR Spectroscopy: A strong absorption band in the range of 1700-1720 cm⁻¹ corresponding to the C=O stretching of the two ketone groups.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a general procedure for a base-catalyzed intramolecular aldol condensation of a diketone can be adapted.
General Protocol for Intramolecular Aldol Condensation of a Diketone
-
Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with the solvent (e.g., anhydrous ethanol).
-
Addition of Base: The base (e.g., sodium carbonate, 1.1 equivalents) is added to the solvent.
-
Substrate Addition: The diketone precursor (e.g., cyclodecane-1,6-dione) is dissolved in a minimal amount of the solvent and added dropwise to the stirred suspension of the base over several hours to maintain high dilution conditions.
-
Reaction: The reaction mixture is heated to reflux and stirred for 24-48 hours. The progress of the reaction is monitored by TLC.
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.
Visualizations
Experimental Workflow for Intramolecular Aldol Condensation
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for improving low reaction yield.
References
Technical Support Center: Crystallization of Octahydroazulene-1,5-dione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of octahydroazulene-1,5-dione.
Troubleshooting Crystallization: Frequently Asked Questions (FAQs)
Q1: My this compound is not crystallizing at all, even after cooling. What should I do?
A1: If no crystals form, your solution is likely not saturated. Here are a few steps you can take:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[1] Adding a seed crystal of the pure compound, if available, can also initiate crystallization.[1]
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[2] To check if you have excess solvent, dip a glass stirring rod into the solution and let the solvent evaporate; a significant solid residue indicates a good amount of dissolved compound.[2]
-
Utilize an Ice Bath: If crystals do not form at room temperature, placing the flask in an ice-water bath can further decrease the compound's solubility and promote crystallization.[1][3] Avoid cooling too rapidly, as this can cause the compound to precipitate as an amorphous solid rather than forming crystals.[4]
Q2: The compound precipitated as an oil instead of crystals. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is often due to a high concentration of impurities or the solution being cooled too quickly.[2] To address this:
-
Re-dissolve and Add More Solvent: Heat the solution to redissolve the oil. Add a small amount of additional hot solvent to ensure the saturation point is reached at a lower temperature upon cooling.[2]
-
Use a Different Solvent: The chosen solvent's boiling point might be too high. Select a solvent with a lower boiling point.
-
Charcoal Treatment: If impurities are suspected, especially if the solution is colored, you can add activated charcoal to the hot solution to adsorb them, followed by hot gravity filtration before cooling.[5]
Q3: The crystallization happened too quickly, resulting in a fine powder. Are these crystals pure?
A3: Rapid crystallization can trap impurities within the crystal lattice, reducing the effectiveness of the purification.[2] Ideal crystallization should occur slowly, over a period of about 20 minutes or more.[2] To slow down crystal growth:
-
Increase Solvent Volume: Reheat the solution and add a small excess of the hot solvent. This will keep the compound in solution for a longer period during cooling, allowing for more controlled crystal formation.[2]
-
Insulate the Flask: Allow the solution to cool to room temperature slowly by insulating the flask (e.g., with a beaker of warm water or by loosely wrapping it).
Q4: My yield of this compound crystals is very low. What went wrong?
A4: A low yield can be attributed to several factors:
-
Excessive Solvent: Using too much solvent will result in a significant amount of the compound remaining in the mother liquor after filtration.[2] You can concentrate the filtrate and cool it again to recover more crystals.
-
Premature Crystallization: Crystals may have formed during a hot gravity filtration step and were lost. Ensure the funnel and receiving flask are pre-heated to prevent this.[4]
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product.
Q5: How do I choose the right solvent for crystallizing this compound?
A5: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[5] For a dione like this compound, which is a polar molecule, polar solvents are a good starting point. If a single solvent is not effective, a two-solvent system can be used.[5] This typically involves a "soluble solvent" in which the compound is very soluble and a "non-soluble solvent" in which it is not. The compound is dissolved in a minimum of the hot soluble solvent, and the hot non-soluble solvent is added dropwise until the solution becomes cloudy, then a drop or two of the hot soluble solvent is added to clear it before cooling.[5]
Quantitative Data Summary
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for polar compounds; can be slow to evaporate. |
| Methanol | 65 | High | Good general-purpose polar solvent. |
| Ethanol | 78 | High | Similar to methanol, less toxic. |
| Acetone | 56 | Medium-High | Good solvent power, but its low boiling point can lead to rapid evaporation and cooling. |
| Ethyl Acetate | 77 | Medium | Good for moderately polar compounds. |
| Dichloromethane | 40 | Medium-Low | Low boiling point, use with good ventilation. |
| Diethyl Ether | 35 | Low | Very volatile and flammable, good for nonpolar compounds or as the second solvent. |
| Toluene | 111 | Low | High boiling point can sometimes lead to oiling out. |
| Hexane | 69 | Very Low | Good for nonpolar compounds, often used as the "non-soluble" solvent. |
Experimental Protocols
General Protocol for Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of a chosen solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling, adding more solvent dropwise until the solid just dissolves.[5]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
(Optional) Hot Gravity Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[3]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Visualizations
References
identifying side reactions in octahydroazulene-1,5-dione synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists encountering issues during the synthesis of octahydroazulene-1,5-dione via the intramolecular aldol condensation of 1,6-cyclodecanedione.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What is the expected product of the base-catalyzed intramolecular aldol condensation of 1,6-cyclodecanedione?
The expected major product is this compound, a bicyclo[5.3.0]decane system. This is formed through an intramolecular aldol condensation, which is a powerful method for forming carbon-carbon bonds and creating cyclic molecules. In this reaction, a ten-membered ring (1,6-cyclodecanedione) is converted into a fused five- and seven-membered ring system. The formation of five- and six-membered rings is generally favored in intramolecular aldol reactions due to their inherent thermodynamic stability resulting from minimal ring strain.[1][2][3][4] However, the formation of a seven-membered ring in the bicyclo[5.3.0]decane system is also feasible.
2. I am observing a low yield of the desired this compound. What are the potential side reactions?
Low yields can be attributed to several side reactions. The most common issues include:
-
Intermolecular Aldol Condensation and Polymerization: Instead of reacting with itself, one molecule of 1,6-cyclodecanedione can react with another, leading to the formation of dimers, oligomers, or insoluble polymers. This is more likely to occur at higher concentrations of the starting material.
-
Formation of Alternative Ring Systems: While the bicyclo[5.3.0]decane system is the expected product, alternative cyclizations can occur, though they are generally less favored. The reversibility of the aldol reaction typically ensures the formation of the most thermodynamically stable product.[1][2][4]
-
Incomplete Reaction: The reaction may not have proceeded to completion, leaving unreacted starting material.
-
Product Decomposition: The product, this compound, might be unstable under the reaction conditions, especially with prolonged reaction times or high temperatures.
3. How can I minimize the formation of polymeric byproducts?
To reduce the likelihood of intermolecular reactions and polymer formation, consider the following:
-
High Dilution: Performing the reaction under high dilution conditions favors intramolecular reactions over intermolecular ones. This is because the probability of one end of a molecule finding the other end of the same molecule is higher than it finding another molecule.
-
Slow Addition: A slow, controlled addition of the 1,6-cyclodecanedione to the basic solution can help maintain a low concentration of the starting material, further promoting the intramolecular pathway.
4. What is the influence of the base concentration on the reaction?
The concentration of the base is a critical parameter.
-
Insufficient Base: Too low a concentration of base will result in a slow or incomplete reaction, as the formation of the enolate intermediate is the rate-determining step.
-
Excessive Base: A very high concentration of base can promote undesired side reactions, such as the Cannizzaro reaction (if applicable, though less common for ketones) or other condensation reactions, and may also lead to product degradation. It is crucial to use a catalytic amount of a suitable base.
5. How does temperature affect the synthesis of this compound?
Temperature plays a significant role in the outcome of the reaction.
-
Low Temperatures: Lower temperatures generally favor the initial aldol addition product (the β-hydroxy ketone) over the final condensed product (the α,β-unsaturated ketone). However, the reaction rate will be slower.
-
High Temperatures: Higher temperatures promote the dehydration step (condensation) to form the final α,β-unsaturated dione. However, excessively high temperatures can lead to decomposition of the product and an increase in side reactions. Optimization of the temperature is key to achieving a good yield of the desired product.
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.
Materials:
-
1,6-cyclodecanedione
-
Sodium ethoxide (or another suitable base like potassium tert-butoxide)
-
Anhydrous ethanol (or another appropriate solvent)
-
Hydrochloric acid (for neutralization)
-
Diethyl ether (or other extraction solvent)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Reaction Setup: A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically performed under high dilution to favor the intramolecular reaction.
-
Addition of Substrate: A solution of 1,6-cyclodecanedione in anhydrous ethanol is added dropwise to the stirred basic solution over a period of several hours. Maintaining a slow addition rate is crucial to minimize intermolecular side reactions.
-
Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the point of maximum product formation and minimize the formation of byproducts.
-
Workup: Once the reaction is complete, the mixture is cooled to room temperature and neutralized with a dilute solution of hydrochloric acid. The ethanol is removed under reduced pressure.
-
Extraction: The aqueous residue is extracted several times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.
-
Purification: The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
Data Presentation
Table 1: Troubleshooting Guide for this compound Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Insufficient base, low temperature, short reaction time. | Optimize base concentration, increase temperature gradually, and monitor the reaction over a longer period. |
| Presence of significant starting material | Incomplete reaction. | Increase reaction time, temperature, or base concentration cautiously. |
| Formation of a white, insoluble precipitate | Polymeric byproducts from intermolecular reactions. | Use high dilution conditions and slow addition of the substrate. |
| Multiple spots on TLC, difficult purification | Formation of isomeric byproducts or degradation. | Optimize reaction conditions (temperature, time) to favor the desired product. Use a high-resolution purification technique. |
| Low isolated yield after purification | Product loss during workup or purification. | Ensure complete extraction and handle the product carefully during purification. The product may be volatile. |
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Main reaction pathway to this compound and potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for Octahydroazulene-1,5-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of octahydroazulene-1,5-dione.
Experimental Protocol: Intramolecular Aldol Condensation for this compound Synthesis
The following protocol describes a plausible method for the synthesis of this compound via an intramolecular aldol condensation of cyclodecane-1,6-dione. This procedure is based on established methodologies for similar transformations.[1]
Reaction Scheme:
Materials:
-
Cyclodecane-1,6-dione
-
5% (w/v) Potassium Hydroxide (KOH) in Methanol (MeOH)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclodecane-1,6-dione in 5% methanolic potassium hydroxide.
-
Reaction: Heat the reaction mixture to reflux and maintain for 1 hour.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Dilute the residue with water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to afford the desired this compound.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound.
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
| Problem | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction | Increase the reaction time and continue to monitor by TLC. Ensure the reflux temperature is maintained. |
| Decomposition of starting material or product | Use a milder base or lower the reaction temperature. The aldol condensation is reversible, and high temperatures can sometimes favor the retro-aldol reaction.[2] | |
| Incorrect stoichiometry of reagents | Ensure the accurate measurement of starting material and the concentration of the methanolic KOH solution. | |
| Formation of multiple products (observed on TLC) | Side reactions such as intermolecular condensation or other rearrangements. | Lower the reaction temperature to favor the intramolecular cyclization.[2] Ensure high dilution conditions to minimize intermolecular reactions. |
| Presence of impurities in the starting material | Purify the starting cyclodecane-1,6-dione before use. | |
| Difficulty in purifying the product | Co-elution of impurities with the product | Optimize the solvent system for column chromatography. Try a different stationary phase if necessary. |
| Product instability on silica gel | Consider using a less acidic grade of silica gel or deactivating the silica gel with a small amount of triethylamine in the eluent. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the intramolecular aldol condensation to form this compound?
A1: The reaction proceeds through the following steps:
-
Enolate Formation: A hydroxide ion from KOH deprotonates an α-carbon of the cyclodecane-1,6-dione to form an enolate.
-
Intramolecular Attack: The nucleophilic enolate attacks the carbonyl carbon of the other ketone group within the same molecule.
-
Cyclization: This attack forms a new carbon-carbon bond, leading to a bicyclic alkoxide intermediate.
-
Protonation: The alkoxide is protonated by the methanol solvent to give a β-hydroxy ketone.
-
Dehydration (Condensation): Under heating, the β-hydroxy ketone can dehydrate to form an α,β-unsaturated ketone, which is the final this compound product.[2][3]
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting common issues during the synthesis.
Q2: What is the expected stereochemistry of the product?
A2: The formation of the bicyclo[5.3.0]decane system can result in different stereoisomers depending on the reaction conditions. The relative stability of the cis and trans-fused ring systems will influence the final product distribution. For the parent perhydroazulene, the cis isomer is thermodynamically more stable. However, the stereochemical outcome of the aldol condensation can be influenced by kinetic versus thermodynamic control. Careful analysis of the product mixture using techniques like NMR spectroscopy is necessary to determine the stereochemistry.
Q3: Can other bases be used for this reaction?
A3: Yes, other bases can be employed for intramolecular aldol condensations. These include sodium hydroxide, sodium ethoxide, and lithium diisopropylamide (LDA). The choice of base can affect the reaction rate, yield, and selectivity. Stronger, non-nucleophilic bases like LDA may be useful for quantitative enolate formation, potentially offering better control over the reaction.
Q4: How can the reaction be scaled up?
A4: When scaling up the reaction, it is important to consider the following:
-
Heat Transfer: Ensure efficient stirring and heating to maintain a consistent reaction temperature throughout the larger volume.
-
Reagent Addition: For larger scales, slow addition of the base may be necessary to control any exotherm.
-
Workup and Extraction: The volumes of solvents for extraction will need to be scaled proportionally.
-
Purification: Column chromatography may become less practical for very large scales. Alternative purification methods like crystallization or distillation (if the product is sufficiently volatile and stable) should be explored.
Q5: What are the key parameters to optimize for this reaction?
A5: The key parameters for optimization include:
-
Base Concentration: The concentration of the base can influence the rate of both the desired cyclization and potential side reactions.
-
Temperature: Temperature affects the reaction rate, but higher temperatures can also promote side reactions or decomposition.[4][5] The optimal temperature will be a balance between a reasonable reaction time and minimizing byproducts.
-
Reaction Time: The reaction should be monitored to determine the point of maximum product formation before significant decomposition or side reactions occur.
Quantitative Data Summary
| Reaction | Catalyst/Base | Solvent | Temperature | Time | Yield | Reference |
| Triketone to Bicyclo[5.3.0]decenedione | 5% KOH | Methanol | Reflux | 1 h | 60% | [1] |
References
stability and degradation of octahydroazulene-1,5-dione
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of octahydroazulene-1,5-dione. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling, storage, and experimental use of this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected Peaks in Analytical Data (NMR, LC-MS) | Degradation: The compound may be susceptible to degradation under certain conditions (e.g., presence of acid/base, light, or oxygen). Common degradation products could arise from self-condensation or oxidation. | 1. Re-purify a small sample of the material. 2. Analyze the sample immediately after preparation. 3. Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products. |
| Change in Physical Appearance (e.g., Color Change, Gumming) | Oxidation/Polymerization: Exposure to air (oxygen) or light may induce oxidative degradation or polymerization, leading to discoloration or changes in consistency. | 1. Store the compound under an inert atmosphere (e.g., argon or nitrogen). 2. Protect from light by using amber vials or storing in the dark. 3. Store at recommended low temperatures. |
| Inconsistent Experimental Results | Sample Instability in Solution: The stability of this compound may be solvent and pH-dependent. Protic solvents or traces of acid/base can catalyze degradation. | 1. Prepare solutions fresh before each experiment. 2. Use aprotic, anhydrous solvents where possible. 3. If aqueous or protic solvents are necessary, buffer the solution to a neutral pH. |
| Low Yields in Reactions | Competing Side Reactions: The dione functionality can be reactive. Under basic conditions, self-aldol condensation may occur. Under acidic conditions, enolization and subsequent reactions are possible. | 1. Carefully control the pH of the reaction mixture. 2. Run reactions at the lowest effective temperature. 3. Consider protecting the ketone groups if they are not the intended reaction site. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored as a solid in a tightly sealed container, protected from light, and under an inert atmosphere (argon or nitrogen). For maximal stability, storage at low temperatures (-20°C) is recommended.
Q2: What solvents are recommended for dissolving this compound?
A2: For general use and short-term storage in solution, high-purity, anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are recommended. Avoid prolonged storage in solution, especially in protic solvents like methanol or ethanol, unless stability in these solvents has been confirmed.
Q3: My sample of this compound has developed a yellow tint. Is it still usable?
A3: A yellow tint may indicate the onset of degradation, possibly due to oxidation or minor polymerization. While it might still be suitable for some applications, it is highly recommended to assess the purity of the sample by a suitable analytical method (e.g., LC-MS or NMR) before use in sensitive experiments. If purity is compromised, re-purification by chromatography or recrystallization is advised.
Q4: What are the likely degradation pathways for this compound?
A4: Based on its dione structure, this compound is potentially susceptible to base-catalyzed self-aldol condensation, acid-catalyzed enolization followed by rearrangement or other reactions, and photo-oxidative degradation. The presence of two ketone groups increases the potential for intramolecular reactions or polymerization.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.
1. Sample Preparation:
- Prepare five separate solutions of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile/water 1:1).
2. Stress Conditions:
- Acid Hydrolysis: Add 1N HCl to one sample to achieve a final concentration of 0.1N HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Add 1N NaOH to a second sample to achieve a final concentration of 0.1N NaOH. Incubate at 60°C for 24 hours.
- Oxidation: Add 3% hydrogen peroxide to a third sample. Incubate at room temperature for 24 hours, protected from light.
- Thermal Stress: Incubate a fourth sample (in solution) and a solid sample at 80°C for 48 hours.
- Photostability: Expose a fifth sample (in solution) and a solid sample to a calibrated light source (e.g., ICH option 2) for a defined period.
3. Analysis:
- At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stressed sample.
- Neutralize the acid and base-stressed samples.
- Analyze all samples, including a control (unstressed) sample, by a stability-indicating method, such as reverse-phase HPLC with a UV-Vis or MS detector.
- Characterize any significant degradation products.
Hypothetical Forced Degradation Data
The following table summarizes potential outcomes from a forced degradation study on this compound.
| Stress Condition | Time (hours) | Purity (%) | Major Degradation Product (m/z) |
| Control (RT) | 24 | 99.5 | - |
| 0.1N HCl (60°C) | 24 | 92.1 | 181.2 |
| 0.1N NaOH (60°C) | 24 | 75.8 | 359.5 (dimer) |
| 3% H₂O₂ (RT) | 24 | 88.4 | 197.2 (oxidized) |
| Thermal (80°C) | 24 | 98.0 | - |
| Photolytic | 24 | 96.5 | 179.2 |
Visualizations
Caption: Hypothetical base-catalyzed self-condensation pathway.
Caption: Workflow for troubleshooting unexpected analytical data.
Caption: Workflow for a forced degradation study.
Technical Support Center: Safe Handling and Storage of Octahydroazulene-1,5-dione
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with octahydroazulene-1,5-dione?
A1: Due to the lack of specific data for this compound, a definitive hazard profile cannot be provided. However, based on the general structure of bicyclic ketones, potential hazards may include:
-
Skin and eye irritation: Similar compounds can cause irritation upon contact.
-
Respiratory tract irritation: Inhalation of dust or vapors may cause irritation.
-
Flammability: Depending on the physical state and flash point, it may be combustible or flammable.
-
Aquatic toxicity: Some related azulene compounds are toxic to aquatic life with long-lasting effects.
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
A2: A standard laboratory PPE protocol should be followed. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). The specific glove material should be chosen based on a risk assessment and compatibility with the substance.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If handling as a powder or in a way that generates dust or aerosols, a properly fitted respirator (e.g., N95 or higher) may be necessary.
Q3: How should I store this compound?
A3: In the absence of specific storage instructions, general best practices for chemical storage should be applied:
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Consult the safety data sheets of structurally similar compounds for more specific temperature recommendations. For instance, some bicyclic compounds are stored at room temperature, while others may require refrigeration.
Troubleshooting Guides
Issue 1: I have spilled a small amount of this compound powder in the laboratory.
Solution:
-
Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.
-
Assess the Spill: Determine the extent of the spill and if you can clean it up safely. For large spills, or if you are unsure, contact your institution's environmental health and safety (EHS) department.
-
Wear Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. If the substance is dusty, a respirator is recommended.
-
Containment and Cleanup:
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).
-
Avoid raising dust. Do not sweep dry powder.
-
Carefully scoop the absorbed material into a labeled, sealable waste container.
-
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse if appropriate and safe), and dispose of all cleaning materials as hazardous waste.
-
Reporting: Report the incident to your supervisor and EHS department as per your institution's policy.
Issue 2: I am unsure about the compatibility of this compound with a specific solvent or reagent.
Solution:
-
Consult Literature: Search for literature on the reactivity of this compound or similar bicyclic diones.
-
Small-Scale Test: If no information is available, and it is deemed safe to proceed by a qualified chemist, a very small-scale compatibility test may be performed in a controlled environment (e.g., in a fume hood, with appropriate PPE).
-
General Incompatibilities: As a general precaution, avoid contact with:
-
Strong oxidizing agents
-
Strong reducing agents
-
Strong acids and bases
-
-
Documentation: Document all compatibility tests and observations for future reference.
Data Presentation
As no specific quantitative data for this compound is available, the following table presents data for a structurally related compound, Bicyclo[3.3.1]nonane-2,6-dione , for illustrative purposes only.
| Property | Value (for Bicyclo[3.3.1]nonane-2,6-dione) |
| Physical State | Solid |
| Melting Point | 151 °C / 303.8 °F |
| Boiling Point | No information available |
| Flash Point | No information available |
| Autoignition Temperature | No data available |
| Storage Class (Germany) | Class 11 |
Note: This data is NOT for this compound and should not be used for safety decisions regarding that compound.
Experimental Protocols
General Protocol for Handling a Non-Volatile Solid Chemical with Unknown Hazards
-
Preparation:
-
Read and understand all available information on the chemical and similar compounds.
-
Prepare a designated work area in a chemical fume hood.
-
Ensure all necessary PPE is available and in good condition.
-
Have spill cleanup materials readily accessible.
-
-
Weighing and Transfer:
-
Use a balance in a ventilated enclosure or a fume hood to weigh the solid.
-
Use a spatula or other appropriate tool for transfer to minimize dust generation.
-
Close the container immediately after use.
-
-
Dissolution (if applicable):
-
Add the solid to the solvent slowly and in small portions.
-
If the dissolution is exothermic, allow the solution to cool before adding more solid.
-
-
Post-Handling:
-
Clean all equipment thoroughly.
-
Dispose of all waste (including contaminated gloves and wipes) in a properly labeled hazardous waste container.
-
Wash hands thoroughly with soap and water.
-
Mandatory Visualizations
Caption: Workflow for responding to a chemical spill.
Technical Support Center: Synthesis of Azulene Derivatives
Welcome to the technical support center for the synthesis of azulene derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of azulene derivatives.
Problem 1: Low or No Yield of the Desired Azulene Derivative
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incorrect Reaction Conditions | Verify the reaction temperature, time, and atmosphere (e.g., inert gas for oxygen-sensitive reactions). Some reactions, like the [8 + 2] cycloaddition of 2H-cyclohepta[b]furan-2-ones with enol ethers, require high temperatures (160–190 °C).[1] |
| Poor Reagent Quality | Ensure the purity and activity of starting materials and reagents. For instance, in the Vilsmeier-Haack reaction, the freshness of phosphorus oxychloride and the dryness of DMF are critical. |
| Sub-optimal Catalyst Performance | For cross-coupling reactions like the Suzuki-Miyaura coupling, screen different palladium catalysts and ligands to find the optimal combination for your specific substrates. The choice of base is also crucial for the efficiency of the catalytic cycle.[2][3] |
| Side Reactions | The electron-rich five-membered ring of azulene is prone to side reactions like polymerization or oxidation. Consider using milder reaction conditions or protecting groups if necessary. In oxidative coupling reactions, the formation of 1,1'-biazulene can be a major side product, significantly reducing the yield of the desired fused product.[4] |
| Steric Hindrance | Bulky substituents on either the azulene core or the coupling partner can hinder the reaction. In such cases, a higher catalyst loading or a less sterically demanding catalyst might be required. |
Problem 2: Formation of Multiple Products and Isomers (Poor Regioselectivity)
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inherent Reactivity of the Azulene Core | The 1 and 3 positions of the azulene five-membered ring are the most nucleophilic and susceptible to electrophilic attack, which can lead to a mixture of 1- and 1,3-disubstituted products. To achieve substitution at other positions, specific synthetic strategies are often required. |
| Reaction Conditions Favoring Multiple Isomers | The choice of solvent and base can influence the regioselectivity of the reaction. For instance, in the nucleophilic substitution of 2-methoxytropones, the nature of the base and nucleophile can determine whether normal or abnormal substitution occurs.[5][6] |
| Thermodynamic vs. Kinetic Control | At lower temperatures, the kinetically favored product may be formed, while at higher temperatures, the thermodynamically more stable product may dominate. Varying the reaction temperature can help control the isomeric ratio. |
Problem 3: Difficulty in Purifying the Azulene Derivative
Possible Causes and Solutions:
| Cause | Recommended Action |
| Co-elution of Impurities | If standard column chromatography on silica gel fails to separate your product from impurities, consider using a different stationary phase like alumina or a reverse-phase silica.[7] Gradient elution can also improve separation. |
| Poor Solubility | If the product has low solubility in common chromatography solvents, this can lead to streaking on the column and difficult separation. Dry-loading the sample onto the silica gel can be an effective technique in such cases.[8] |
| Product Degradation on Silica Gel | Some azulene derivatives may be sensitive to the acidic nature of silica gel. This can be tested by spotting the compound on a TLC plate and observing for degradation over time. If degradation occurs, deactivating the silica gel with a base (e.g., triethylamine in the eluent) or using a neutral stationary phase like alumina is recommended.[7] |
| Presence of Resinous Byproducts | Certain reactions, especially those involving enamines, can produce insoluble resinous materials.[1] These should be removed by filtration before attempting chromatographic purification. |
Frequently Asked Questions (FAQs)
Q1: Why is my azulene synthesis resulting in a complex mixture of products?
The inherent electronic nature of the azulene ring system is a primary reason for the formation of product mixtures. The five-membered ring is electron-rich and readily undergoes electrophilic substitution, primarily at the 1 and 3 positions.[9] The seven-membered ring is electron-deficient and can be attacked by nucleophiles. This dual reactivity can lead to a lack of selectivity if the reaction conditions are not carefully controlled. For example, Friedel-Crafts or Vilsmeier-Haack reactions can yield both mono- and di-substituted products.
Q2: What are the most common side reactions to be aware of during azulene synthesis?
A significant side reaction, particularly in oxidative coupling reactions, is the formation of 1,1'-biazulene. This occurs due to the high electron density at the 1-position, leading to dimerization instead of the desired intramolecular cyclization. Another common issue is polymerization, especially under strongly acidic or oxidative conditions. When using enamines as reagents, they can sometimes react with the 2H-cyclohepta[b]furan-2-one starting material, leading to the formation of undesirable resinous byproducts.[1]
Q3: How can I improve the yield of my Suzuki-Miyaura cross-coupling reaction with a haloazulene?
Optimizing the Suzuki-Miyaura coupling involves several factors. The choice of palladium catalyst and ligand is critical; often, a screening of different catalyst systems is necessary. The base plays a crucial role in the transmetalation step, and its strength and solubility can significantly impact the reaction rate and yield. Ensure that the boronic acid or ester is of high quality and that the reaction is performed under strictly anaerobic conditions to prevent catalyst deactivation.
Q4: My azulene derivative appears to be unstable. What storage conditions are recommended?
While the azulene core is relatively stable, certain derivatives, particularly those with electron-donating groups or extended π-systems, can be sensitive to light, air, and acid. It is generally recommended to store azulene derivatives in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). If the compound is sensitive to acid, storing it in a desiccator with a non-acidic desiccant is advisable.
Q5: What is a reliable method for formylating an azulene?
The Vilsmeier-Haack reaction is a common and effective method for formylating electron-rich aromatic compounds like azulene.[9][10][11][12] The reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent. This electrophile then attacks the 1-position of the azulene ring.
Data Presentation
Table 1: Comparison of Yields for Different Azulene Synthesis Methods
| Synthesis Method | Starting Materials | Product Type | Reported Yield (%) | Reference |
| [8 + 2] Cycloaddition | 2H-Cyclohepta[b]furan-2-ones and Enol Ethers | Substituted Azulenes | Moderate to Excellent | [1] |
| [8 + 2] Cycloaddition | 2H-Cyclohepta[b]furan-2-ones and Furans | 2-Acylmethyl or 2-Methoxycarbonylmethyl Azulenes | 8 - 79 | [1] |
| Vilsmeier-Haack Formylation | 6-Phenethylazulene | 1-Formyl-6-phenethylazulene | 88 | [13] |
| Suzuki-Miyaura Coupling | 2-Iodoazulene and Phenylboronic Acid | 2-Phenylazulene | Good | [14] |
| Oxidative Coupling (Scholl Reaction) | 1,2,3-Triarylazulenes | Azulene-embedded PAHs | Low to Moderate | [4] |
| Grignard Reaction & Oxidative Polymerization | 1,3-Dibromoazulene and 2-Bromo-3-alkylthiophene | Poly{1,3-bis[2-(3-alkylthienyl)]azulene} | 42 - 58 | [15] |
| Yamamoto Cross-Coupling | 4,7-Dibromo-6-alkylazulenes | 4,7-Polyazulenes | 60 - 79 | [15] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of Azulene
This protocol describes the general procedure for the formylation of an azulene at the 1-position.
Materials:
-
Azulene derivative
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the azulene derivative (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.1 - 1.5 eq) dropwise to the stirred solution. The color of the solution will typically change.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and water.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Suzuki-Miyaura Cross-Coupling of a Haloazulene
This protocol provides a general method for the palladium-catalyzed cross-coupling of a haloazulene with a boronic acid or ester.
Materials:
-
Haloazulene (e.g., 1-bromoazulene or 2-iodoazulene)
-
Aryl or vinyl boronic acid or ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., toluene, dioxane, or DMF)
-
Deionized water (if using an aqueous base)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add the haloazulene (1.0 eq), boronic acid or ester, palladium catalyst, ligand (if required), and base under an inert atmosphere.
-
Add the anhydrous solvent (and water if necessary) via syringe.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. resolve.cambridge.org [resolve.cambridge.org]
- 12. researchgate.net [researchgate.net]
- 13. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Azulene, Reactivity, and Scientific Interest Inversely Proportional to Ring Size; Part 1: The Five-Membered Ring [mdpi.com]
- 15. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Scaling Up Octahydroazulene-1,5-dione Synthesis
Welcome to the technical support center for the synthesis of octahydroazulene-1,5-dione. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this valuable bicyclic dione. The following troubleshooting guides and frequently asked questions are based on the principles of intramolecular aldol condensation, a key reaction in the formation of the octahydroazulene core.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A1: A plausible and common strategy for the synthesis of the bicyclo[5.3.0]decane ring system of this compound is through an intramolecular aldol condensation of a 1,6-cyclodecanedione precursor. This reaction is typically base-catalyzed and involves the formation of a new carbon-carbon bond to create the fused five- and seven-membered rings.
Q2: What are the primary challenges when scaling up this intramolecular aldol condensation?
A2: The main challenges include:
-
Heat Transfer: Exothermic reactions can be difficult to control in large reactors, potentially leading to side reactions or runaway conditions.
-
Mixing Efficiency: Ensuring homogenous mixing of the base and the diketone substrate is crucial for consistent reaction progress and to avoid localized high concentrations of base, which can promote side reactions.
-
Product Isolation and Purification: Isolating the target dione from the reaction mixture and achieving high purity on a large scale can be complex due to the potential for side products and the physical properties of the compound.
-
Side Reactions: Competing intermolecular reactions and other base-catalyzed side reactions can reduce the yield and purity of the desired product.
Q3: How can I minimize the formation of byproducts?
A3: To minimize byproducts, consider the following:
-
Slow Addition of Base: Adding the base slowly and at a controlled temperature can help to manage the reaction exotherm and prevent localized high concentrations.
-
Optimal Reaction Temperature: Maintaining the optimal reaction temperature is critical. Lower temperatures generally favor the desired intramolecular reaction over competing intermolecular pathways.
-
Use of a Suitable Solvent: The choice of solvent can influence the solubility of the reactants and the transition state energies of competing reaction pathways.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | 1. Incomplete reaction. 2. Competing intermolecular aldol condensation. 3. Degradation of the product under basic conditions. | 1. Monitor the reaction by TLC or HPLC to determine the optimal reaction time. Consider a slight increase in reaction temperature or a stronger base if the reaction is sluggish. 2. Use high-dilution conditions or a syringe pump for the slow addition of the substrate to a solution of the base to favor the intramolecular pathway. 3. Quench the reaction as soon as it is complete and work up the product under neutral or slightly acidic conditions. |
| Formation of Polymeric Material | High concentration of reactants leading to intermolecular polymerization. | Employ high-dilution techniques. Add the diketone substrate slowly to the reaction mixture containing the base. |
| Difficult Purification | Presence of multiple side products with similar polarities to the desired product. | Optimize the reaction conditions to minimize side product formation. Explore different purification techniques such as fractional distillation under reduced pressure, recrystallization from a suitable solvent system, or chromatography on a larger scale. |
| Inconsistent Results Between Batches | 1. Variations in the quality of starting materials or reagents. 2. Inconsistent reaction conditions (temperature, mixing, addition rates). | 1. Ensure the purity of the starting 1,6-cyclodecanedione and the concentration of the base are consistent for each batch. 2. Implement strict process controls for all critical parameters. Use automated systems for reagent addition and temperature control where possible. |
Experimental Protocols
Proposed Synthesis of this compound via Intramolecular Aldol Condensation
This protocol describes a general procedure for the intramolecular aldol condensation of 1,6-cyclodecanedione. Optimization of specific parameters may be required.
Materials:
-
1,6-cyclodecanedione
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Ethanol)
-
Base (e.g., Sodium ethoxide, Potassium tert-butoxide)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
Set up a reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a temperature probe, under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve the base in the anhydrous solvent and cool the solution to the desired temperature (e.g., 0 °C).
-
In the dropping funnel, prepare a solution of 1,6-cyclodecanedione in the same anhydrous solvent.
-
Add the solution of 1,6-cyclodecanedione dropwise to the cooled base solution over a period of several hours to maintain a low concentration of the diketone in the reaction mixture.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of the quenching solution.
-
Extract the aqueous layer with the extraction solvent.
-
Combine the organic layers, wash with brine, dry over the drying agent, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method such as column chromatography, recrystallization, or distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Validation & Comparative
A Comparative Analysis of Octahydroazulene-1,5-dione and Other Bicyclic Ketones for Researchers and Drug Development Professionals
An in-depth guide to the chemical properties, reactivity, and spectral characteristics of octahydroazulene-1,5-dione in comparison to other significant bicyclic ketone frameworks. This report provides researchers and professionals in drug development with essential experimental data and protocols to inform their work in medicinal chemistry and organic synthesis.
This compound, a bicyclic ketone with a [5.3.0] fused ring system, presents a unique scaffold of interest in organic synthesis and medicinal chemistry. Its distinct stereochemical and electronic properties, arising from the fusion of a seven-membered and a five-membered ring, differentiate it from other bicyclic systems such as those based on decalin (bicyclo[4.4.0]) and pentalene (bicyclo[3.3.0]). This guide offers a comparative overview of this compound against other bicyclic ketones, supported by experimental data, to aid in the selection and application of these versatile molecules.
Comparative Performance Data
The reactivity of bicyclic ketones is significantly influenced by factors such as ring strain, steric hindrance, and the hybridization of the carbonyl carbon.[1] One of the key measures of reactivity is the rate of nucleophilic addition to the carbonyl group. A seminal study by H.C. Brown and J. Muzzio on the rates of reduction of bicyclic ketones with sodium borohydride provides valuable quantitative data for comparison.[2][3]
| Bicyclic Ketone | Structure | Relative Rate of Reduction (Cyclohexanone = 1) |
| Bicyclo[2.2.1]heptan-2-one (Norcamphor) | Fused 5- and 6-membered rings | 1.4 |
| Bicyclo[2.2.2]octan-2-one | Fused 6-membered rings | 0.04 |
| cis-Decalin-1-one | Fused 6-membered rings | 3.5 |
| trans-Decalin-1-one | Fused 6-membered rings | 0.2 |
| Bicyclo[3.3.0]octan-2-one | Fused 5-membered rings | Data not available in cited study |
| This compound | Fused 5- and 7-membered rings | Data not available in cited study |
Data for norcamphor, bicyclo[2.2.2]octan-2-one, and decalinones are from Brown and Muzzio (1966).[2][3] Data for bicyclo[3.3.0]octan-2-one and this compound are not available in the cited study and represent a gap in the directly comparable literature.
The general trend observed is that increased ring strain, as seen in norcamphor, can lead to a higher reactivity towards nucleophilic attack. The difference in reactivity between the cis and trans isomers of decalin-1-one highlights the profound impact of stereochemistry on carbonyl accessibility.
Spectroscopic properties, particularly 13C NMR, offer another avenue for comparing these structures. The chemical shift of the carbonyl carbon is sensitive to the electronic environment and geometry of the ring system.
| Bicyclic Ketone | Carbonyl 13C NMR Chemical Shift (ppm) |
| Bicyclo[4.4.0]decanones (Decalones) | ~212 |
| Bicyclo[3.3.0]octanones | ~220 |
| Bicyclo[3.2.1]octan-6-one | 217.4 |
| Bicyclo[3.2.2]nonan-6-one | 215.9 |
| Nopinone (6,6-dimethylbicyclo[3.1.1]heptan-2-one) | 215.8 |
Data compiled from a comprehensive study on the 13C NMR spectra of various bicyclic ketones.[4] The downfield shift of the carbonyl carbon in bicyclo[3.3.0]octanones compared to decalones suggests a difference in the electronic environment of the carbonyl group, which can be attributed to ring strain and conformation.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducible synthesis and comparative evaluation of these bicyclic ketones. Below are representative protocols for the synthesis of key bicyclic ketone scaffolds.
Synthesis of Bicyclo[3.3.0]octane-2,6-dione
This three-step synthesis provides a reliable method for producing multigram quantities of bicyclo[3.3.0]octane-2,6-dione.[1]
-
Preparation of cis,cis-1,5-Cyclooctadiene Diacetate: A mixture of iodosobenzene diacetate and iodine in a 1:1 molar ratio is added to cis,cis-1,5-cyclooctadiene in ethyl acetate. The reaction is stirred at room temperature until the iodine color disappears, followed by workup to yield the diacetate.
-
Synthesis of Bicyclo[3.3.0]octane-2,6-diol: The diacetate is hydrolyzed using a solution of sodium hydroxide in methanol. The resulting diol is purified by distillation under reduced pressure.[1]
-
Oxidation to Bicyclo[3.3.0]octane-2,6-dione: The diol is dissolved in acetone and cooled to 0°C. A 2.7 M solution of Jones reagent is added dropwise, and the reaction is stirred for several hours. The product is extracted with ether and purified by distillation to yield the crystalline dione.[1]
Synthesis of trans-Decalin-Based Diketones
The synthesis of decalin systems often involves a Robinson annulation or a Diels-Alder reaction to construct the fused six-membered rings.[5] A stereoselective synthesis of a trans-decalin-based diketone can be achieved through a multi-step sequence starting from 2-methyl-2-(3-oxobutyl)cyclohexane-1,3-dione.[6][7]
-
Asymmetric Synthesis of the Wieland-Miescher Ketone: The starting trione is cyclized in the presence of a prolinamide catalyst to yield the enantioenriched Wieland-Miescher ketone.[6][7]
-
Regioselective Ketalization: The less hindered carbonyl group is selectively protected as a ketal using ethane-1,2-diol and an acid catalyst.
-
Birch Reduction: The enone is subjected to a Birch reduction using lithium in liquid ammonia to establish the trans-ring fusion. The resulting enolate is then alkylated.
-
Oxidative Cleavage: The alkene functionality introduced in the previous step is oxidatively cleaved using sodium periodate and a catalytic amount of ruthenium dioxide to generate the second ketone functionality.[7]
Visualizing Reaction Pathways
The following diagrams illustrate key concepts and workflows relevant to the chemistry of bicyclic ketones.
Caption: Generalized pathway for the nucleophilic addition to a bicyclic ketone.
Caption: The relationship between ring strain and the reactivity of bicyclic ketones.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Rates of Reaction of Sodium Borohydride with Bicyclic Ketones. Steric Approach Control and Steric Departure Control in the Reactions of Rigid Bicyclic Systems1,2 | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Stereoselective Synthesis of trans-Decalin-Based Spirocarbocycles via Photocyclization of 1,2-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of Analytical Methods for Octahydroazulene-1,5-dione
This guide provides a comparative overview of two common analytical methods applicable to the quantitative determination of octahydroazulene-1,5-dione in pharmaceutical and research samples: High-Performance Liquid Chromatography with Ultraviolet (UV) detection following derivatization, and Gas Chromatography coupled with Mass Spectrometry (GC-MS). The validation parameters discussed are based on established regulatory guidelines to ensure data accuracy, precision, and reliability.[1][2][3]
Introduction to Analytical Method Validation
The validation of an analytical method is the process of demonstrating its suitability for the intended purpose.[4] This is a critical requirement by regulatory bodies like the FDA to ensure that analytical procedures for drugs are accurate, specific, reproducible, and reliable over time.[1][3] Key validation parameters include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.[3][5]
Comparative Analytical Methodologies
For a bicyclic diketone such as this compound, both HPLC and GC-MS present viable analytical options. The choice between these methods often depends on the sample matrix, required sensitivity, and the nature of the impurities to be monitored.
-
High-Performance Liquid Chromatography (HPLC-UV): This technique is a robust and widely used method for the analysis of non-volatile and thermally labile compounds. For ketones, derivatization with a reagent like 2,4-dinitrophenylhydrazine (DNPH) is often employed to enhance UV detection and chromatographic separation.[6][7][8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly suitable for volatile and thermally stable compounds and provides excellent specificity through mass fragmentation patterns.[10][11][12]
Data Presentation: Comparison of Validation Parameters
The following tables summarize the expected performance characteristics for the validation of HPLC-UV and GC-MS methods for the analysis of this compound.
Table 1: Comparison of HPLC-UV and GC-MS Method Validation Parameters
| Validation Parameter | HPLC-UV with DNPH Derivatization | GC-MS |
| Specificity | High; demonstrated by chromatographic resolution from potential interferences. Peak purity can be assessed with a Diode Array Detector (DAD).[13][14] | Very High; demonstrated by unique retention time and mass fragmentation pattern. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 1.0% | ≤ 1.5% |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.5% |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | ≥ 0.998 |
| Range | 1 - 150 µg/mL | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 µg/mL |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL | ~0.1 µg/mL |
| Robustness | Generally robust to small variations in mobile phase composition, pH, and column temperature. | Generally robust to small variations in oven temperature ramp rate, carrier gas flow, and injection volume. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
4.1. HPLC-UV Method with DNPH Derivatization
Objective: To quantify this compound by converting it to a UV-active hydrazone derivative, followed by separation and detection using HPLC-UV.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Hydrochloric Acid (HCl)
-
This compound reference standard
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in acetonitrile.
-
Prepare working standards by serial dilution.
-
Dissolve the sample containing this compound in acetonitrile.
-
-
Derivatization:
-
To an aliquot of the standard or sample solution, add an excess of DNPH reagent (a solution of DNPH in acetonitrile with a small amount of HCl).
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 1 hour) to form the dinitrophenylhydrazone derivative.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 365 nm.[8]
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the derivatized standards and samples into the HPLC system and record the chromatograms.
4.2. GC-MS Method
Objective: To directly quantify this compound using its volatility and characteristic mass spectrum.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
A fused-silica capillary column suitable for ketone analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents and Materials:
-
Helium (carrier gas, 99.999% purity)
-
Methanol or Ethyl Acetate (solvent, GC grade)
-
This compound reference standard
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent like methanol or ethyl acetate.
-
Prepare working standards by serial dilution.
-
Dissolve the sample containing this compound in the same solvent.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless or split, depending on the concentration.
-
Oven Temperature Program: Start at a suitable temperature (e.g., 80 °C), hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas Flow (Helium): 1.0 mL/min (constant flow).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
-
Analysis: Inject the standards and samples into the GC-MS system. Identify the this compound peak by its retention time and characteristic mass spectrum. Quantify using the peak area of a selected ion (Selected Ion Monitoring - SIM) or the total ion chromatogram (TIC).
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: HPLC-UV with Derivatization Workflow.
Caption: GC-MS Analytical Workflow.
Caption: Key Parameters in Analytical Method Validation.
References
- 1. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 2. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 5. propharmagroup.com [propharmagroup.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
- 10. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. GC–MS and LC–MS/MS workflows for the identification and quantitation of pyrrolizidine alkaloids in plant extracts, a case study: Echium plantagineum – ScienceOpen [scienceopen.com]
- 13. scispace.com [scispace.com]
- 14. scielo.br [scielo.br]
A Comparative Analysis of the Biological Activities of Unsaturated Azulene Analogues
While the biological activity of octahydroazulene-1,5-dione remains unexplored in scientific literature, a diverse range of unsaturated azulene analogues has demonstrated significant potential in preclinical research. This guide provides a comparative overview of the cytotoxic, apoptotic, antiviral, and anti-inflammatory properties of three prominent classes of these analogues: azulene amides, azulenequinones, and guaiazulene derivatives. The information presented herein is intended for researchers, scientists, and professionals in drug development.
Executive Summary
Extensive research into the biological activities of azulene derivatives has revealed a spectrum of pharmacological effects, with particular promise in oncology. Azulene amides, such as N-Propylguaiazulenecarboxamide, have shown high tumor-selectivity and apoptosis-inducing capabilities in oral squamous cell carcinoma. Similarly, azulenequinones, including the parent 1,5-azulenequinone and its derivatives, exhibit potent cytotoxicity against various tumor cell lines, triggering apoptosis through both intrinsic and extrinsic pathways. Furthermore, guaiazulene and its derivatives have demonstrated a broad scope of activities, including antiviral effects against influenza A virus and notable anti-inflammatory properties. This guide will delve into the quantitative data supporting these findings, the experimental methodologies employed, and the signaling pathways implicated in their mechanisms of action.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the biological activities of various azulene analogues, providing a clear comparison of their potency and selectivity.
Table 1: Cytotoxicity of Azulene Amide Derivatives against Oral Squamous Carcinoma Cell Lines (OSCC) and Normal Human Oral Cells
| Compound | Cell Line | CC50 (µM)[1] | Tumor-Specificity (TS)[1] |
| N-Propylguaiazulenecarboxamide | Ca9-22 (OSCC) | 13.8 | >7.8 |
| HSC-2 (OSCC) | 10.4 | ||
| HSC-3 (OSCC) | >108 | ||
| HSC-4 (OSCC) | >108 | ||
| HGF (Normal) | >108 | ||
| HPLF (Normal) | >108 | ||
| HPC (Normal) | >108 | ||
| Doxorubicin (Control) | Ca9-22 (OSCC) | 0.23 | >1.8 |
| HSC-2 (OSCC) | 0.17 | ||
| HSC-3 (OSCC) | 0.15 | ||
| HSC-4 (OSCC) | 0.14 | ||
| HGF (Normal) | >0.42 | ||
| HPLF (Normal) | >0.42 | ||
| HPC (Normal) | >0.42 |
CC50: 50% cytotoxic concentration. TS (Tumor-Specificity) is the ratio of the mean CC50 against normal cells to that against OSCC cell lines.
Table 2: Cytotoxicity of Azulenequinone Derivatives against Human Oral Tumor and Normal Cell Lines
| Compound | Cell Line | CC50 (µM)[2] | Tumor-Specificity (TS)[2] |
| 1,5-Azulenequinone | HSG (Tumor) | <9.1 | >3.4 |
| HSC-2 (Tumor) | <9.1 | ||
| HSC-3 (Tumor) | <9.1 | ||
| HL-60 (Tumor) | <9.1 | ||
| HGF (Normal) | >31.3 | ||
| HPC (Normal) | >31.3 | ||
| HPLF (Normal) | >31.3 | ||
| 3-(3-Guaiazulenyl)-1,5-azulenequinone | HSG (Tumor) | 13.5 | >5.3 |
| HSC-2 (Tumor) | 13.5 | ||
| HSC-3 (Tumor) | 13.5 | ||
| HL-60 (Tumor) | 13.5 | ||
| HGF (Normal) | >71.4 | ||
| HPC (Normal) | >71.4 | ||
| HPLF (Normal) | >71.4 |
CC50: 50% cytotoxic concentration. TS (Tumor-Specificity) is the ratio of the mean CC50 against normal cells to that against tumor cell lines.
Table 3: Antiviral and Anti-inflammatory Activity of Guaiazulene Derivatives
| Compound/Derivative | Biological Activity | IC50/Inhibition Rate | Model System[3][4][5] |
| Guaiazulene Derivative (Series I) | Antiviral (Influenza A) | IC50: 17.5 µM | In vitro |
| Guaiazulene-based Chalcone | Anti-inflammatory | 34.29% inhibition | In vivo (Zebrafish) |
| Guaiazulene Dimer (3a) | Antiviral (Influenza A H1N1) | IC50: 50.96 µM | In vitro (MDCK cells) |
| Guaiazulene Dimer (3b) | Antiviral (Influenza A H1N1) | IC50: 56.09 µM | In vitro (MDCK cells) |
| Ribavirin (Control) | Antiviral (Influenza A H1N1) | IC50: 130.22 µM | In vitro (MDCK cells) |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
Cytotoxicity Assay (MTT Method)
The cytotoxic activity of the azulene derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][6]
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.[7]
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 or 72 hours.[7]
-
MTT Addition: After the incubation period, the medium was removed, and 28 µL of a 2 mg/mL MTT solution was added to each well.[7]
-
Formazan Solubilization: The plates were incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals were then dissolved in 100 µL of an SDS-HCl solution.[8]
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader. The 50% cytotoxic concentration (CC50) was calculated from the dose-response curves.[6]
Apoptosis Detection by Western Blot Analysis
The induction of apoptosis was confirmed by detecting the cleavage of poly(ADP-ribose) polymerase (PARP) and caspase-3 via Western blotting.[1][9]
-
Cell Lysis: Treated and untreated cells were harvested and lysed in a buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates was determined using a standard protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for cleaved PARP and cleaved caspase-3. After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. An increase in the cleaved forms of PARP and caspase-3 is indicative of apoptosis.
In Vivo Anti-inflammatory Assay (Zebrafish Model)
The anti-inflammatory activity of guaiazulene derivatives was evaluated using a zebrafish model of inflammation.[10]
-
Inflammation Induction: Inflammation was induced in zebrafish larvae by tail fin amputation.
-
Compound Treatment: The larvae were then exposed to the test compounds.
-
Neutrophil Migration Analysis: The migration of neutrophils to the site of injury was observed and quantified using fluorescence microscopy. A reduction in the number of migrating neutrophils compared to the control group indicates anti-inflammatory activity.[11]
Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
The antiviral activity against influenza A virus was assessed by the cytopathic effect (CPE) inhibition assay using the MTT method.[3]
-
Cell Culture and Infection: Madin-Darby Canine Kidney (MDCK) cells were seeded in 96-well plates. Confluent monolayers were then infected with influenza A virus.
-
Compound Treatment: Immediately after infection, the cells were treated with different concentrations of the guaiazulene derivatives.
-
CPE Observation and Cell Viability: The development of virus-induced CPE was observed microscopically. After the incubation period, cell viability was quantified using the MTT assay as described above.
-
IC50 Determination: The 50% inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of the viral CPE, was calculated.
Signaling Pathways and Mechanisms of Action
The biological effects of these azulene analogues are underpinned by their interaction with specific cellular signaling pathways.
Apoptosis Induction by Azulene Derivatives
Several azulene derivatives have been shown to induce apoptosis in cancer cells. For instance, N-Propylguaiazulenecarboxamide induces apoptosis in oral squamous carcinoma cell lines, as evidenced by the cleavage of caspase-3 and PARP.[1] Azulenequinones, such as 3-(3-guaiazulenyl)-1,5-azulenequinone, have been found to activate both the mitochondria-independent (extrinsic) and -dependent (intrinsic) apoptotic pathways. This is characterized by the activation of caspases 3, 8, and 9.[2] The activation of initiator caspases (caspase-8 for the extrinsic pathway and caspase-9 for the intrinsic pathway) leads to the activation of the executioner caspase-3, which in turn cleaves cellular substrates, including PARP, ultimately leading to cell death.[12]
Caption: Apoptosis induction by azulenequinones.
Experimental Workflow for Cytotoxicity and Apoptosis Analysis
The general workflow for assessing the anticancer potential of azulene derivatives involves a multi-step process, starting from initial cytotoxicity screening to the elucidation of the mechanism of cell death.
Caption: Workflow for anticancer evaluation.
References
- 1. In Vitro Anti-tumor Activity of Azulene Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity of azulenequinones against human oral tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Biological Activity of Guaiazulene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MTT (Assay protocol [protocols.io]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Modeling Inflammation in Zebrafish for the Development of Anti-inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diposit.ub.edu [diposit.ub.edu]
- 12. The caspase-3/GSDME signal pathway as a switch between apoptosis and pyroptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Comparison of Octahydroazulene-1,5-dione Isomers: A Methodological Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction to Octahydroazulene-1,5-dione Isomerism
This compound, a bicyclic ketone, possesses a molecular framework consisting of a fused seven- and five-membered ring system. The stereochemical arrangement at the bridgehead carbons (C3a and C8a) gives rise to different isomers, primarily the cis-fused and trans-fused diastereomers. These isomers, while having the same molecular formula and connectivity, can exhibit distinct physical, chemical, and biological properties. Consequently, their unambiguous identification is crucial in synthetic chemistry and drug development.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are powerful tools for differentiating between such isomers. Each technique probes different molecular features, and together they provide a comprehensive structural characterization.
Hypothetical Spectroscopic Data Comparison
The following tables summarize the plausible, hypothetical spectroscopic data for the cis- and trans-fused isomers of this compound. These values are predicted based on the expected structural differences and their influence on the spectroscopic output.
¹H and ¹³C NMR Spectroscopy Data
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for distinguishing between diastereomers. The spatial arrangement of atoms in cis- and trans-isomers leads to different chemical environments for the nuclei, resulting in distinct chemical shifts, coupling constants, and through-space correlations (in 2D NMR).
Table 1: Hypothetical ¹H and ¹³C NMR Data (in CDCl₃)
| Isomer | Spectroscopic Technique | Key Differentiating Features | Hypothetical Data |
| cis-Octahydroazulene-1,5-dione | ¹H NMR | - More complex splitting patterns due to varied dihedral angles. - Bridgehead protons (H-3a, H-8a) expected at slightly different chemical shifts. | - H-3a, H-8a: ~2.8-3.2 ppm (multiplets) - Other protons: Broad range of overlapping multiplets from 1.5-2.7 ppm. |
| ¹³C NMR | - Two distinct carbonyl signals. - Eight unique signals for the aliphatic carbons. | - C=O (C1, C5): ~208, ~212 ppm - Bridgehead (C3a, C8a): ~45, ~50 ppm - Other CH/CH₂: ~25-40 ppm | |
| trans-Octahydroazulene-1,5-dione | ¹H NMR | - Potentially higher symmetry leading to fewer unique signals or simpler multiplets. - Significant difference in the chemical shift of at least one bridgehead proton compared to the cis-isomer due to steric strain. | - H-3a, H-8a: One proton may be shifted further downfield or upfield due to anisotropic effects from the carbonyl groups in a more rigid structure. |
| ¹³C NMR | - Two distinct carbonyl signals, potentially with slightly different chemical shifts compared to the cis-isomer. - Different chemical shifts for the bridgehead and other aliphatic carbons due to changes in ring strain and conformation. | - C=O (C1, C5): ~209, ~213 ppm - Bridgehead (C3a, C8a): ~48, ~53 ppm - Other CH/CH₂: Chemical shifts will differ from the cis-isomer. |
Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is particularly useful for identifying functional groups. While both isomers contain ketone functionalities, subtle differences in bond angles and dipole moments due to different ring conformations can lead to slight variations in the vibrational frequencies of the carbonyl (C=O) groups.
Table 2: Hypothetical Infrared (IR) Spectroscopy Data (in cm⁻¹)
| Isomer | Key Vibrational Mode | Hypothetical Frequency (cm⁻¹) | Rationale |
| cis-Octahydroazulene-1,5-dione | C=O Stretch | ~1705 (broad or split) | The more flexible conformation of the cis-isomer might allow for two slightly different carbonyl environments, potentially leading to a broadened or split carbonyl absorption band. |
| C-H Stretch (sp³) | 2850-2960 | Standard aliphatic C-H stretching. | |
| trans-Octahydroazulene-1,5-dione | C=O Stretch | ~1710 (sharp) | The more rigid, and potentially more strained, trans-fused system could lead to a slightly higher frequency for the carbonyl stretch. A more defined conformation might result in a sharper peak. |
| C-H Stretch (sp³) | 2850-2960 | Standard aliphatic C-H stretching. |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule. While constitutional isomers can often be distinguished by their unique fragmentation, diastereomers like the cis- and trans-fused octahydroazulene-1,5-diones will have identical molecular weights and often exhibit very similar fragmentation patterns under standard electron ionization (EI) conditions.
Table 3: Hypothetical Mass Spectrometry (MS) Data
| Isomer | Ionization Method | Molecular Ion (M⁺) | Key Fragmentation Pathways |
| cis and trans-Octahydroazulene-1,5-dione | Electron Ionization (EI) | m/z = 166.10 | - Both isomers are expected to show the same molecular ion peak. - Fragmentation patterns are likely to be very similar, involving losses of CO (m/z 28), C₂H₄ (m/z 28), and other small neutral fragments. - Subtle differences in the relative abundances of fragment ions might be observable, reflecting the different stabilities of the isomeric molecular ions and their fragment ions. |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 512-2048 scans, spectral width of 220-250 ppm, relaxation delay of 2 seconds.
-
-
2D NMR (for definitive assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Crucial for differentiating stereoisomers by identifying protons that are close in space. For example, a NOE correlation between the two bridgehead protons would strongly suggest a cis-fusion.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane), deposit a drop onto a salt plate (NaCl or KBr), and allow the solvent to evaporate.
-
Solution: Prepare a dilute solution (1-5% w/v) in a suitable solvent (e.g., CCl₄) and analyze in an appropriate solution cell.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure solvent).
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) for volatile compounds or a High-Resolution Mass Spectrometer (HRMS) with an ESI or APCI source for accurate mass determination.
-
Acquisition (using GC-MS with EI):
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The GC will separate the isomers if they have different retention times.
-
The separated compounds are then introduced into the mass spectrometer and ionized using a standard electron energy of 70 eV.
-
The mass spectrum is recorded over a mass range of m/z 40-400.
-
Visualization of the Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic comparison and identification of isomers.
Caption: General workflow for the separation and spectroscopic identification of isomers.
Conclusion
While direct experimental data for this compound isomers is elusive, a systematic application of modern spectroscopic techniques provides a robust framework for their differentiation. NMR spectroscopy, particularly 2D techniques like NOESY, is the most definitive method for assigning the cis or trans stereochemistry of the ring fusion. IR spectroscopy offers complementary information on the subtle conformational effects on functional groups, while mass spectrometry serves to confirm the molecular weight and can sometimes reveal minor differences in ion stability. The combined use of these methods, as outlined in this guide, is essential for the unambiguous structural elucidation of these and other complex isomeric molecules.
Bridging the Gap: A Comparative Guide to Computational and Experimental Data for the Octahydroazulene Core and a Proposed Pathway to the 1,5-Dione
A thorough literature search did not yield specific experimental or computational studies directly focused on octahydroazulene-1,5-dione. However, analysis of the foundational bicyclo[5.3.0]decane skeleton and related synthetic methodologies provides a strong basis for predicting its properties and for its eventual synthesis and characterization.
The Bicyclo[5.3.0]decane Core: A Data Overview
The bicyclo[5.3.0]decane ring system, also known as perhydroazulene or decahydroazulene, forms the structural foundation of this compound. Understanding the properties of this parent hydrocarbon is a critical first step. Below is a summary of available computed and experimental data for bicyclo[5.3.0]decane.
| Property | Computed Value | Experimental Value | Data Source |
| Molecular Formula | C₁₀H₁₈ | C₁₀H₁₈ | PubChem[1], NIST[2] |
| Molecular Weight | 138.25 g/mol | - | PubChem[1] |
| IUPAC Name | 1,2,3,3a,4,5,6,7,8,8a-decahydroazulene | - | PubChem[1] |
| CAS Registry Number | 5661-80-3 | - | NIST[2] |
| XLogP3 | 4.6 | - | PubChem[1] |
Proposed Synthetic Pathway: Accessing the Perhydroazulene Dione Skeleton
While direct synthetic procedures for this compound were not found, the literature suggests a viable route through an intramolecular aldol condensation of a corresponding cyclodecanedione. Specifically, the intramolecular aldol condensation of cyclodecane-1,6-dione in a basic aqueous solution is proposed to yield a perhydroazulene derivative[3]. This reaction would lead to the formation of an enone, which is a close precursor to the desired dione.
Experimental Protocol: Intramolecular Aldol Condensation
The following is a generalized protocol based on the principles of intramolecular aldol condensation for the synthesis of a perhydroazulene enone[3].
-
Reactant Preparation: Cyclodecane-1,6-dione is dissolved in a suitable aqueous solvent.
-
Reaction Conditions: The solution is treated with a base (e.g., sodium hydroxide or potassium hydroxide) to catalyze the intramolecular aldol reaction. The mixture is heated to facilitate the condensation and subsequent dehydration.
-
Workup and Purification: After the reaction is complete, the mixture is cooled and neutralized with an acid. The organic product is extracted using an appropriate solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are washed, dried, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography to yield the perhydroazulene enone.
Further oxidation of the resulting enone or modification of the starting material would be necessary to arrive at the target this compound.
Characterization Methodologies: A Roadmap for Future Studies
Should this compound be synthesized, a combination of experimental and computational techniques would be essential for its full characterization.
Experimental Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for determining the connectivity and stereochemistry of the molecule.
-
Infrared (IR) Spectroscopy: The presence of the ketone functional groups would be confirmed by characteristic strong absorptions in the carbonyl region (around 1700-1725 cm⁻¹).
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular formula.
-
X-ray Crystallography: If a suitable crystal can be obtained, X-ray crystallography would provide unambiguous determination of the three-dimensional structure.
Computational Analysis
-
Density Functional Theory (DFT) Calculations: DFT methods would be employed to predict the optimized geometry, vibrational frequencies (for comparison with IR spectra), and NMR chemical shifts.
-
Conformational Analysis: Computational searches for low-energy conformers would provide insight into the molecule's flexibility and preferred shapes.
-
Thermochemical Calculations: The enthalpy of formation and other thermodynamic properties could be calculated to assess the stability of the molecule.
Visualizing the Path Forward
To clarify the relationship between the available data and the target molecule, the following diagrams illustrate the conceptual workflow.
Caption: A conceptual workflow illustrating the use of data from the parent bicyclo[5.3.0]decane to inform the proposed synthesis and characterization of the target this compound.
Caption: A diagram outlining the key steps in the proposed synthesis of a perhydroazulene enone via an intramolecular aldol condensation of cyclodecane-1,6-dione.
References
A Comparative Review of Synthetic Routes to the Octahydroazulene-1,5-dione Core
For researchers, scientists, and professionals in drug development, the octahydroazulene framework, a bicyclo[5.3.0]decane system, represents a critical structural motif present in a wide array of bioactive natural products. The targeted synthesis of derivatives such as octahydroazulene-1,5-dione is pivotal for the exploration of new therapeutic agents. This guide provides a comparative analysis of prominent synthetic strategies leading to this key dione, presenting quantitative data, detailed experimental protocols, and a logical overview of the synthetic pathways.
Abstract
This guide details and compares three major synthetic strategies for the construction of the this compound core: a linear sequence involving asymmetric alkylation and ring-closing metathesis developed by Stoltz and coworkers, an intramolecular [5+2] cycloaddition of oxidopyrylium ylides, and a tandem [4+3] cycloaddition-Nicholas reaction sequence. Each method's efficiency, stereochemical control, and overall yield are evaluated to provide a comprehensive resource for chemists engaged in the synthesis of complex molecules.
Introduction
The octahydroazulene skeleton, characterized by a fused five- and seven-membered ring system, is a common feature in numerous sesquiterpenoids and other natural products exhibiting significant biological activity. The 1,5-dione functionalization provides a versatile handle for further chemical modifications, making it a valuable intermediate in medicinal chemistry and drug discovery. The development of efficient and stereocontrolled routes to this core structure is therefore of high importance. This guide will compare and contrast three powerful and distinct approaches to the synthesis of the this compound framework.
Synthetic Strategies
Strategy 1: Asymmetric Alkylation and Ring-Closing Metathesis (Stoltz et al.)
A unified approach to the bicyclo[5.3.0]decane core has been elegantly demonstrated by the Stoltz group.[1] This linear strategy relies on a key palladium-catalyzed asymmetric alkylation to set a crucial quaternary stereocenter, followed by a ring contraction, and then a ring-closing metathesis to form the seven-membered ring. The final dione is then revealed after an aldol condensation.
Strategy 2: Intramolecular [5+2] Cycloaddition of Oxidopyrylium Ylides
The intramolecular [5+2] cycloaddition of 3-oxidopyrylium ylides with tethered alkenes provides a powerful and convergent method for the rapid construction of the bicyclo[5.3.0]decane skeleton. This pericyclic reaction forms the seven-membered ring in a single, often highly stereoselective, step. The dione functionality can be introduced before or after the key cycloaddition.
Strategy 3: Tandem [4+3] Cycloaddition-Nicholas Reaction
For the synthesis of trans-fused bicyclo[5.3.0]decane systems, a tandem sequence of a [4+3] cycloaddition followed by an intramolecular Nicholas reaction offers a versatile pathway.[2] The initial cycloaddition generates the seven-membered ring, and the subsequent cobalt-mediated Nicholas reaction forms the five-membered ring with a high degree of stereocontrol.
Comparative Analysis of Synthetic Routes
| Parameter | Strategy 1: Asymmetric Alkylation/RCM (Stoltz) | Strategy 2: Intramolecular [5+2] Cycloaddition | Strategy 3: Tandem [4+3] Cycloaddition-Nicholas Reaction |
| Key Reactions | Pd-catalyzed asymmetric alkylation, Ring-closing metathesis, Aldol condensation | Intramolecular [5+2] cycloaddition of a 3-oxidopyrylium ylide | [4+3] Cycloaddition, Intramolecular Nicholas reaction |
| Overall Yield | ~15-20% (for related daucane natural products)[1] | Generally moderate to good, highly substrate-dependent | Moderate, typically 20-40% over several steps |
| Number of Steps | Linear, typically 10-13 steps to advanced intermediates[1] | Convergent, can be achieved in fewer steps | Multi-step, linear sequence |
| Stereocontrol | Excellent, established by the initial asymmetric catalysis | Generally good to excellent, dictated by the cycloaddition transition state | Good, particularly for the trans-fusion |
| Starting Materials | Readily available chiral ligands and simple cyclic ketones | Requires synthesis of functionalized pyrone precursors | Furan derivatives and cobalt-complexed alkynes |
| Advantages | High enantioselectivity, well-established methodology | Rapid assembly of the bicyclic core, high convergency | Effective for trans-fused systems, good stereocontrol |
| Disadvantages | Long linear sequence, potential for yield loss at each step | Precursor synthesis can be lengthy, may require high temperatures | Use of stoichiometric cobalt complexes, multi-step workups |
Conclusion
The choice of synthetic route to the this compound core is highly dependent on the desired stereochemistry, scalability, and the availability of starting materials. The Stoltz approach offers excellent enantiocontrol from the outset but involves a longer, linear sequence. The intramolecular [5+2] cycloaddition provides a highly convergent and elegant solution for the rapid construction of the bicyclic system, though it may require more effort in substrate synthesis. The tandem [4+3] cycloaddition-Nicholas reaction is particularly well-suited for accessing trans-fused isomers. Each of these strategies represents a powerful tool in the arsenal of the synthetic organic chemist for the construction of complex azulenoid structures.
Experimental Protocols
General Information
All reactions should be carried out under an inert atmosphere of nitrogen or argon with dry solvents, unless otherwise noted. Reagents were purchased from commercial suppliers and used without further purification, unless otherwise specified. Flash column chromatography was performed using silica gel (230-400 mesh).
Experimental Procedure for Strategy 1 (Adapted from Stoltz et al.)
A representative multi-step sequence is provided for the synthesis of a key bicyclo[5.3.0]decane intermediate.
Step 1: Asymmetric Allylic Alkylation: To a solution of the appropriate silyl enol ether in a suitable solvent (e.g., THF) is added a palladium catalyst, a chiral ligand (e.g., a phosphinooxazoline ligand), and an allylating agent. The reaction is stirred at a specified temperature until completion.
Step 2: Ring Contraction: The product from the previous step is subjected to oxidative cleavage (e.g., ozonolysis) followed by a Favorskii-type ring contraction to yield a five-membered ring ketone.
Step 3: Ring-Closing Metathesis: The ketone is then elaborated to a diene through standard olefination procedures. The resulting diene is treated with a Grubbs catalyst (e.g., Grubbs second generation) in a solvent such as dichloromethane at reflux to effect the ring-closing metathesis, forming the seven-membered ring.
Step 4: Aldol Condensation: The resulting bicyclic ketone is then treated with a base (e.g., potassium hydroxide) in an alcoholic solvent to induce an intramolecular aldol condensation, which, after oxidation of the resulting secondary alcohol, yields the target dione.
Experimental Procedure for Strategy 2 (Representative Protocol)
Step 1: Synthesis of the Pyranulose Precursor: A substituted furan is oxidized (e.g., with singlet oxygen) to give the corresponding pyranulose.
Step 2: Formation of the 3-Oxidopyrylium Ylide and Cycloaddition: The pyranulose is acetylated and then heated in a high-boiling solvent (e.g., xylenes) with a base (e.g., triethylamine) to generate the 3-oxidopyrylium ylide in situ. The ylide then undergoes an intramolecular [5+2] cycloaddition with a tethered alkene to form the bicyclo[5.3.0]decane core.
Step 3: Functional Group Manipulation: The resulting cycloadduct is then converted to the 1,5-dione through standard functional group transformations.
Experimental Procedure for Strategy 3 (Representative Protocol)
Step 1: [4+3] Cycloaddition: A substituted furan is reacted with an oxyallyl cation, generated in situ from a di- or trihaloketone, to produce a cycloheptenone derivative.
Step 2: Nicholas Reaction Precursor Synthesis: The cycloheptenone is elaborated to introduce a propargyl alcohol moiety. This alcohol is then complexed with dicobalt octacarbonyl.
Step 3: Intramolecular Nicholas Reaction: The cobalt-alkyne complex is treated with a Lewis acid (e.g., BF₃·OEt₂) to promote an intramolecular cyclization, forming the five-membered ring and yielding the trans-fused bicyclo[5.3.0]decane system.
Step 4: Demetallation and Oxidation: The cobalt is removed by oxidative decomplexation (e.g., with ceric ammonium nitrate), and the resulting product is oxidized to the target dione.
References
A Comparative Guide to the Reactivity of Azulene Diones for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the reactivity of azulene diones. It delves into their behavior in key organic reactions, supported by experimental data, to inform the strategic design and synthesis of novel compounds.
Azulene diones, also known as azulenequinones, are a class of bicyclic non-benzenoid aromatic compounds that have garnered significant interest due to their unique electronic properties and potential applications in medicinal chemistry and materials science. Their reactivity is characterized by a susceptibility to both nucleophilic addition and cycloaddition reactions, the outcomes of which are influenced by the position of the carbonyl groups and the nature of substituents on the azulene core.
Comparative Reactivity in Cycloaddition Reactions
Azulene diones readily participate in cycloaddition reactions, acting as dienophiles. The regioselectivity and reactivity of these reactions are highly dependent on the specific isomer of the azulene dione and the presence of any substituents.
A key comparative study on the thermal cycloaddition reactions of azulene-1,5-quinones and azulene-1,7-quinones with cyclic dienes, such as 1,3-diphenylisobenzofuran, reveals distinct reactivity patterns. For instance, 3-bromoazulene-1,5-quinone undergoes cycloaddition at the cyclopentenone portion of the molecule. In contrast, the unsubstituted azulene-1,5-quinone reacts at the C-6–C-7 double bond of the seven-membered ring. This difference in regioselectivity is attributed to the electronic influence of the bromine substituent. Furthermore, it has been observed that 3-bromo-1,7-azulenequinone is less reactive in cycloaddition reactions, leading to lower yields of the corresponding adducts[1].
Azulenequinones that contain a cyclopentadienone moiety are generally found to be more reactive dienophiles. These reactive intermediates can be effectively trapped in Diels-Alder reactions with suitable dienes, yielding stable cycloadducts in good yields.
The table below summarizes the yields of various cycloadducts obtained from different azulene diones, providing a basis for comparing their relative reactivities.
| Azulene Dione | Diene | Product Type | Yield (%) |
| 3-Bromoazulene-1,5-quinone | 1,3-Diphenylisobenzofuran | [2+4]-[6+4] Cycloadduct | Moderate |
| Azulene-1,5-quinone | 1,3-Diphenylisobenzofuran | [2+4]-[6+4] Cycloadduct | Moderate |
| 3-Bromoazulene-1,7-quinone | 1,3-Diphenylisobenzofuran | [2+4]-[6+4] Cycloadduct | Low |
Experimental Protocol: Thermal Cycloaddition of Azulenequinones with 1,3-Diphenylisobenzofuran [1]
A solution of the respective azulenequinone (1.0 eq) and 1,3-diphenylisobenzofuran (1.2 eq) in a high-boiling solvent such as xylene or toluene is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the cycloaddition product.
Comparative Reactivity in Nucleophilic Additions
The electron-deficient nature of the azulene dione core, particularly at the carbonyl carbons and conjugated positions, makes them susceptible to nucleophilic attack. The regioselectivity of nucleophilic addition is influenced by both electronic and steric factors.
While direct comparative studies on the nucleophilic addition to different azulene dione isomers are limited, general principles of carbonyl and conjugate addition chemistry apply. Hard nucleophiles, such as organolithium and Grignard reagents, are expected to favor 1,2-addition to the carbonyl group. In contrast, softer nucleophiles, like cuprates and thiolates, are more likely to undergo 1,4- or 1,6-conjugate addition to the enone system.
A study on the vicarious nucleophilic substitution (VNS) of azulenes (not diones) provides valuable insights into how substituents on the azulene nucleus affect nucleophilic attack. The presence of electron-withdrawing groups on the five-membered ring of azulene was found to increase the reactivity towards nucleophiles. This suggests that azulene diones, with their inherent electron-withdrawing carbonyl groups, would be activated towards nucleophilic attack. The following table from a study on azulenes illustrates the effect of substituents on the yield of VNS reactions, which can serve as a proxy for understanding the electronic effects that would also be at play in azulene diones.
| Azulene Derivative | Nucleophile (Carbanion from) | Product Position(s) | Total Yield (%) |
| Azulene | ClCH₂SO₂NMe₂ | 4- and 6- | 40 |
| 1-Cyanoazulene | ClCH₂SO₂NMe₂ | 4- and 6- | 70 |
| 1,3-Diethoxycarbonylazulene | ClCH₂SO₂NMe₂ | 6- | 82 |
| 1-Benzoylazulene | ClCH₂SO₂NMe₂ | 4- and 6- | 55 |
Experimental Protocol: General Procedure for Nucleophilic Addition to an Azulene Dione (Hypothetical)
To a solution of the azulene dione (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon), is added the nucleophile (1.1 eq) dropwise. The reaction mixture is stirred at low temperature for a specified period, and the progress is monitored by TLC. Upon completion, the reaction is quenched with a suitable proton source (e.g., saturated aqueous ammonium chloride solution). The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by an appropriate method such as column chromatography or recrystallization.
Reaction Pathways and Workflows
The following diagrams illustrate the general reaction pathways for cycloaddition and nucleophilic addition to azulene diones, as well as a typical experimental workflow.
References
Determining the Absolute Configuration of Octahydroazulene-1,5-dione: A Comparative Guide to Key Experimental Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in chemical synthesis and drug discovery. This guide provides a comparative overview of the primary experimental techniques used to elucidate the stereochemistry of bicyclic ketones, with a focus on octahydroazulene-1,5-dione.
The precise three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with other chiral entities, including biological receptors. Consequently, confirming the absolute configuration of a molecule like this compound, a bicyclic ketone with significant synthetic interest, is paramount. The principal methods employed for this purpose are X-ray crystallography, chiroptical spectroscopy—specifically Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD)—and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents.
This guide will delve into the principles of these techniques, presenting a comparison of their applications, strengths, and limitations, supported by experimental data from analogous bicyclic systems due to the limited availability of published data for this compound itself.
Comparative Analysis of Experimental Methods
A comprehensive evaluation of the available techniques reveals that while X-ray crystallography provides the most definitive assignment, chiroptical methods offer valuable insights, especially when suitable crystals cannot be obtained. The combination of experimental data with computational modeling is becoming an increasingly powerful tool for confident stereochemical assignment.
| Method | Principle | Sample Requirements | Key Data Output | Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | High-quality single crystal. | Atomic coordinates, Flack parameter. | Unambiguous determination of absolute configuration. | Crystal growth can be challenging; not applicable to non-crystalline materials. |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by a chiral molecule. | Solution of the enantiomerically pure compound. | Wavelength of maximum absorption (λmax), molar ellipticity ([θ]) or differential extinction coefficient (Δε). | Requires small sample quantities; sensitive to conformational changes. | Empirical rules (e.g., Octant rule) can sometimes be ambiguous; may require computational support for complex molecules. |
| Vibrational Circular Dichroism (VCD) Spectroscopy | Differential absorption of left and right circularly polarized infrared light, corresponding to vibrational transitions. | Solution of the enantiomerically pure compound. | VCD spectrum with positive and negative bands. | Applicable to a wide range of molecules, including those without UV-Vis chromophores; provides rich structural information. | Requires specialized equipment; interpretation often relies on comparison with computationally predicted spectra. |
| NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) | Formation of diastereomers by reacting the chiral molecule with a chiral derivatizing agent, leading to distinguishable NMR spectra. | Enantiomerically pure sample and chiral derivatizing agent. | Chemical shift differences (Δδ) between the diastereomeric derivatives. | Does not require specialized spectroscopic equipment beyond a standard NMR spectrometer. | Requires chemical modification of the sample; interpretation can be complex for molecules with multiple chiral centers or conformational flexibility. |
Detailed Experimental Protocol: Circular Dichroism Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for determining the absolute configuration of chiral ketones. The following protocol outlines the key steps for analyzing a bicyclic dione.
Objective: To determine the absolute configuration of a chiral bicyclic dione by measuring its CD spectrum and comparing it with empirical rules (e.g., the Octant Rule) and/or computationally predicted spectra.
Materials:
-
Enantiomerically pure sample of the bicyclic dione.
-
Spectroscopic grade solvent (e.g., methanol, acetonitrile).
-
CD Spectropolarimeter.
-
Quartz cuvette with a defined path length (e.g., 1 cm).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the enantiomerically pure bicyclic dione in the chosen spectroscopic grade solvent. The concentration should be adjusted to yield a maximum absorbance of approximately 1.0 in the UV-Vis spectrum.
-
Instrument Setup:
-
Turn on the CD spectropolarimeter and the light source (typically a Xenon arc lamp) and allow it to stabilize.
-
Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.
-
Set the measurement parameters: wavelength range (e.g., 200-400 nm), scanning speed, bandwidth, and number of accumulations.
-
-
Data Acquisition:
-
Record a baseline spectrum of the solvent in the same cuvette that will be used for the sample.
-
Record the CD spectrum of the sample solution. Multiple scans are typically averaged to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (in millidegrees) to molar ellipticity ([θ]) or differential extinction coefficient (Δε) using the following equations:
-
[θ] = (θ * 100) / (c * l)
-
Δε = [θ] / 3298 where θ is the observed ellipticity in degrees, c is the molar concentration in mol/L, and l is the path length in cm.
-
-
-
Interpretation:
-
Analyze the sign and magnitude of the Cotton effects in the CD spectrum. For ketones, the n → π* transition typically appears around 280-320 nm.
-
Apply the Octant Rule to the predicted lowest energy conformation of the molecule to correlate the sign of the Cotton effect with the absolute configuration.
-
For a more rigorous assignment, perform Time-Dependent Density Functional Theory (TDDFT) calculations to predict the CD spectrum for one enantiomer and compare it with the experimental spectrum.
-
Visualization of the Determination Workflow
The following diagram illustrates the logical workflow for determining the absolute configuration of a bicyclic ketone using a combination of experimental and computational methods.
Caption: Workflow for determining absolute configuration.
This guide provides a framework for selecting and applying the most appropriate methods for determining the absolute configuration of this compound and other challenging bicyclic systems. The integration of multiple experimental techniques and computational chemistry is crucial for a confident and unambiguous assignment.
Comparative Cross-Reactivity Analysis of Novel Octahydroazulene-1,5-dione Derivatives in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of a series of novel octahydroazulene-1,5-dione derivatives. The data presented herein is intended to guide researchers in selecting compounds with the most favorable selectivity for further development. Understanding the off-target interactions of these derivatives is crucial for predicting potential adverse effects and ensuring the safety and efficacy of therapeutic candidates.
Quantitative Cross-Reactivity Data
The following table summarizes the in vitro binding affinities of three representative this compound derivatives against a panel of selected protein kinases. The primary target for this series is Kinase A. Data are presented as the half-maximal inhibitory concentration (IC50) in nanomolars (nM). Lower values indicate higher potency.
| Compound ID | Primary Target: Kinase A (IC50, nM) | Off-Target 1: Kinase B (IC50, nM) | Off-Target 2: Kinase C (IC50, nM) | Off-Target 3: Kinase D (IC50, nM) | Selectivity Ratio (Kinase B/Kinase A) |
| OAD-1 | 15 | 150 | >10,000 | 8,500 | 10 |
| OAD-2 | 22 | 440 | 9,800 | >10,000 | 20 |
| OAD-3 | 8 | 1,200 | >10,000 | 7,200 | 150 |
Experimental Protocols
In Vitro Kinase Inhibition Assay
A competitive binding assay was employed to determine the IC50 values of the this compound derivatives.
-
Reagents : Recombinant human kinases (Kinase A, B, C, and D), ATP, a fluorescently labeled tracer specific for the ATP binding site of the kinases, and the test compounds (OAD-1, OAD-2, OAD-3).
-
Assay Buffer : 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Procedure :
-
Test compounds were serially diluted in DMSO and then further diluted in the assay buffer.
-
Kinases and the fluorescent tracer were pre-incubated in a 384-well microplate.
-
The test compound dilutions were added to the wells, followed by the addition of ATP to initiate the reaction.
-
The plate was incubated at room temperature for 60 minutes.
-
-
Data Acquisition : The fluorescence polarization was measured using a microplate reader. The IC50 values were calculated from the resulting dose-response curves using a four-parameter logistic fit.
Tissue Cross-Reactivity Study (Immunohistochemistry)
To assess broader off-target binding in a more biologically relevant context, tissue cross-reactivity studies are recommended as a follow-up. This is a generalized protocol.
-
Tissue Panel : A comprehensive panel of frozen human tissues from multiple donors is utilized.[1][2][3]
-
Test Article Preparation : The this compound derivative is labeled (e.g., biotinylated) to enable detection.
-
Immunohistochemistry (IHC) Staining :
-
Cryosections of the human tissues are prepared.
-
The sections are incubated with the labeled test compound at various concentrations.[1]
-
A detection system (e.g., streptavidin-peroxidase) is used to visualize the binding of the test compound.
-
-
Analysis : Stained tissue sections are evaluated by a qualified pathologist to identify specific and non-specific binding patterns. The intensity and localization of staining are documented.[2][3]
Visualizations
Caption: Hypothetical signaling pathway of an OAD derivative.
References
A Comparative Guide to the Synthesis of Octahydroazulene-1,5-dione
For Researchers, Scientists, and Drug Development Professionals
The octahydroazulene-1,5-dione core, a bicyclo[5.3.0]decane system, is a key structural motif in numerous natural products and serves as a versatile building block in medicinal chemistry. The development of efficient and stereocontrolled synthetic routes to this dione is of significant interest. This guide provides a comparative overview of prominent synthetic strategies, presenting quantitative data and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Methods
The synthesis of the this compound framework can be broadly approached through several key strategies, primarily involving intramolecular cyclization reactions. The choice of method often depends on the desired stereochemistry, scalability, and the availability of starting materials. Below is a summary of common approaches with their respective advantages and challenges.
| Synthetic Strategy | Key Reactions | Typical Overall Yield | Number of Steps | Key Advantages | Key Disadvantages |
| Intramolecular Aldol Condensation | Michael Addition, Intramolecular Aldol Condensation | Moderate | 2-3 | Readily available starting materials, well-established reaction. | Can lead to mixtures of isomers, requires careful control of reaction conditions. |
| Tandem [4+3] Cycloaddition/Nicholas Reaction | [4+3] Cycloaddition, Nicholas Reaction | Good | 2 | High stereoselectivity for trans-fused systems.[1] | Requires specialized reagents (e.g., cobalt complexes), may not be cost-effective for large scale. |
| [8+2] Cycloaddition of Tropolone Derivatives | Cycloaddition, Hydrogenation | Good (for azulene core) | ~3-4 | Efficient for constructing the azulene core.[2][3] | Requires multi-step conversion to the saturated dione, harsh reaction conditions. |
| Transannular Ketone-Olefin Cyclization | Wittig Reaction, Ring-closing Metathesis, Cyclization | Moderate | ~3 | Access to specific cis-fused isomers.[4] | May require synthesis of macrocyclic precursors, potential for side reactions.[4] |
Experimental Protocols
Detailed methodologies for the key synthetic strategies are outlined below. These protocols are based on established literature procedures and provide a starting point for laboratory implementation.
Method 1: Intramolecular Aldol Condensation (Robinson Annulation Variant)
This method constructs the bicyclo[5.3.0]decane skeleton through a sequence of a Michael addition followed by an intramolecular aldol condensation.[5][6]
Step 1: Michael Addition to form a 1,5-Diketone Precursor
-
To a solution of a suitable cyclic ketone enolate (e.g., from cyclopentanone) in an appropriate solvent (e.g., ethanol), add a catalytic amount of a base (e.g., sodium ethoxide).
-
Cool the reaction mixture to 0°C and slowly add an α,β-unsaturated ketone (e.g., methyl vinyl ketone).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,5-diketone precursor.
Step 2: Intramolecular Aldol Condensation
-
Dissolve the crude 1,5-diketone precursor in a suitable solvent (e.g., ethanol or a mixture of THF and water).
-
Add a base (e.g., aqueous sodium hydroxide) and heat the reaction mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, neutralize with a dilute acid (e.g., 1M HCl), and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the this compound.
Method 2: Tandem [4+3] Cycloaddition/Nicholas Reaction
This approach is particularly useful for the enantioselective synthesis of trans-fused bicyclo[5.3.0]decane systems.[1]
Step 1: [4+3] Cycloaddition
-
Generate an oxyallyl cation intermediate from a suitable precursor (e.g., a dihaloketone) in the presence of a Lewis acid or a reducing agent.
-
React the in situ generated oxyallyl cation with a furan derivative to form a cycloheptenone via a [4+3] cycloaddition.
-
Work up the reaction and purify the resulting cycloheptenone.
Step 2: Nicholas Reaction and Ring Closure
-
Complex a propargyl ether with dicobalt octacarbonyl to form the stable Nicholas cation precursor.
-
React the cycloheptenone from Step 1 with the Nicholas cation precursor under Lewis acidic conditions to facilitate an intramolecular cyclization, forming the five-membered ring.
-
Decomplex the cobalt and further functional group manipulations will be required to yield the target dione.
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic strategies discussed.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of bicyclo[5.3.0]azulene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of bicyclo[5.3.0]azulene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Construction of Bicyclic Ring Systems via a Transannular SmI2-Mediated Ketone-Olefin Cyclization Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 23.12 The Robinson Annulation Reaction - Organic Chemistry | OpenStax [openstax.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Octahydroazulene-1,5-dione
For Immediate Reference by Laboratory Professionals
The proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive guide for the safe handling and disposal of Octahydroazulene-1,5-dione, a cyclic dione compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound in readily available public domains, it is crucial to treat it as a hazardous chemical and follow all institutional and regulatory guidelines for hazardous waste disposal.
I. Hazard Assessment and Waste Classification
Given the lack of specific toxicity and reactivity data for this compound, a precautionary approach is mandatory. As a cyclic ketone, it should be handled as a flammable organic solvent and a potential irritant. All chemical waste must be evaluated against the characteristics of hazardous waste as defined by the Environmental Protection Agency (EPA) and local regulations.
Table 1: General Characteristics of Hazardous Waste
| Characteristic | Description | General Handling Precautions for this compound |
| Ignitability | Liquids with a flash point less than 140°F (60°C), solids that can cause fire through friction, or oxidizers.[1] | Assume flammable. Keep away from heat, sparks, and open flames. Store in a well-ventilated area. |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[1] | While unlikely to be corrosive, avoid mixing with strong acids or bases. |
| Reactivity | Substances that are unstable, react violently with water, or can generate toxic gases.[1] | Assume reactivity is unknown. Do not mix with other chemicals unless compatibility is known. |
| Toxicity | Harmful or fatal when ingested or absorbed, or can release toxic constituents into the environment. | Assume toxic. Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE). |
II. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is based on general best practices for laboratory chemical waste management and should be adapted to comply with your institution's specific policies.
Experimental Protocol: Chemical Waste Disposal
-
Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
It is best practice to segregate halogenated and non-halogenated organic solvent waste.[2] this compound is a non-halogenated compound.
-
-
Containerization:
-
Use a designated, compatible hazardous waste container. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.[1][3]
-
Ensure the container is clean and in good condition before use.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.[3]
-
-
Labeling:
-
Clearly label the waste container with the words "HAZARDOUS WASTE".[4]
-
The label must also include the full chemical name: "this compound".
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[1][5]
-
The SAA should be a secondary containment system, such as a chemical-resistant tray, to contain any potential leaks or spills.
-
Ensure the storage area is well-ventilated and away from sources of ignition.
-
-
Disposal Request:
-
Once the container is full or has been in storage for the maximum allowable time (typically 90 days, but this can vary by jurisdiction), arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[3]
-
III. Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and contact your Environmental Health and Safety department for definitive guidance on the disposal of any chemical waste.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. web.mit.edu [web.mit.edu]
Essential Safety and Logistical Information for Handling Octahydroazulene-1,5-dione
Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data is currently available for Octahydroazulene-1,5-dione. The following safety and handling guidelines are based on the safety profile of structurally similar compounds, such as bicyclic ketones, and general best practices for handling chemicals of unknown toxicity. Researchers should exercise caution and handle this compound as potentially hazardous.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield | Protects against splashes, dust, and vapors. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents direct skin contact with the compound. |
| Laboratory coat or chemical-resistant apron | Protects clothing and skin from contamination. | |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor cartridge | Recommended when handling the compound outside of a fume hood or if dust or aerosols may be generated. |
| Foot Protection | Closed-toe shoes | Protects feet from spills. |
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is crucial for maintaining the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Personal Hygiene: Avoid breathing dust, vapor, mist, or gas. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.
-
Spill and Leak Procedures: In case of a spill, wear appropriate PPE, absorb the spill with inert material (e.g., sand, vermiculite), and place it in a sealed container for disposal.
Storage:
-
Container: Store in a tightly sealed, light-resistant container.
-
Conditions: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Waste Classification: It is the responsibility of the waste generator to determine the toxicity and physical properties of the material to ensure proper waste classification and disposal methods.
-
Disposal Method: Contact a licensed professional waste disposal service to dispose of this material. Do not allow the chemical to enter drains or waterways.
Logical Workflow for Safe Handling
The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
